Technical Documentation Center

3-Chloro-N,2-dimethylaniline hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-N,2-dimethylaniline hydrochloride
  • CAS: 957062-82-7

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 3-Chloro-N,2-dimethylaniline Hydrochloride: Synthesis, Properties, and Applications for the Research Professional

Introduction 3-Chloro-N,2-dimethylaniline hydrochloride is a substituted aniline derivative that holds potential as a versatile building block in synthetic organic chemistry. While detailed literature on this specific hy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-N,2-dimethylaniline hydrochloride is a substituted aniline derivative that holds potential as a versatile building block in synthetic organic chemistry. While detailed literature on this specific hydrochloride salt is sparse, its structural components—a chlorinated phenyl ring and a dimethylated amine—are common motifs in agrochemicals, dyes, and pharmaceuticals. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the chemistry of its constituent parts and related analogs, we can infer its likely properties, synthetic routes, and potential applications, thereby offering a foundational understanding for its use in research and development. This document is intended to serve as a practical resource, bridging the gap in the available literature by providing expert insights and actionable protocols based on established chemical principles.

Physicochemical Properties

Detailed experimental data for 3-Chloro-N,2-dimethylaniline hydrochloride is not extensively reported. However, we can compile its known attributes and infer others from its free base and related compounds.

PropertyValueSource/Basis
Molecular Formula C₈H₁₀ClN · HClN/A
Molecular Weight 192.1 g/mol N/A
CAS Number 957062-82-7N/A
Appearance Likely a crystalline solidInferred from typical hydrochloride salts of amines
Solubility Expected to be soluble in water and polar organic solventsInferred from the properties of amine hydrochlorides
Melting Point Not reportedN/A
pKa Not reportedN/A

Note: Due to limited direct data, some properties are inferred based on the general characteristics of similar chemical structures.

Synthesis and Manufacturing

A robust synthetic strategy for 3-Chloro-N,2-dimethylaniline hydrochloride would logically proceed in two main stages: the synthesis of the free base, 3-Chloro-N,2-dimethylaniline, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 3-Chloro-N,2-dimethylaniline (the Free Base)

The synthesis of the free base is anticipated to start from a more readily available precursor, 3-chloro-2-methylaniline. The subsequent step would involve the methylation of the primary amine.

Proposed Synthetic Pathway:

Synthetic Pathway A 3-Chloro-2-methylaniline C 3-Chloro-N,2-dimethylaniline A->C Reductive Amination B Methylating Agent (e.g., Formaldehyde/Formic Acid) B->C E 3-Chloro-N,2-dimethylaniline Hydrochloride C->E Acid-Base Reaction D Hydrochloric Acid (HCl) D->E

Caption: Proposed synthesis of 3-Chloro-N,2-dimethylaniline Hydrochloride.

Step-by-Step Experimental Protocol (Inferred):

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3-chloro-2-methylaniline.

  • Reagent Addition: An excess of a suitable methylating agent, such as a mixture of formaldehyde and formic acid (Eschweiler-Clarke reaction), is added to the flask. This choice of reagents is based on its common application for the N-methylation of anilines.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess formic acid is neutralized by the careful addition of a base, such as sodium bicarbonate solution. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Chloro-N,2-dimethylaniline. Purification can be achieved by vacuum distillation or column chromatography.

Part 2: Formation of the Hydrochloride Salt

The conversion of the purified free base to its hydrochloride salt is a standard acid-base reaction.

Step-by-Step Experimental Protocol:

  • Dissolution: The purified 3-Chloro-N,2-dimethylaniline is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the amine.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution. The precipitate is then collected by filtration.

  • Drying: The collected solid is washed with a small amount of the cold solvent and dried under vacuum to yield the final product, 3-Chloro-N,2-dimethylaniline hydrochloride.

Analytical Characterization

The identity and purity of 3-Chloro-N,2-dimethylaniline hydrochloride would be confirmed using a suite of standard analytical techniques.

Common Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (of the free base).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Exemplary HPLC Protocol for Quality Control:

While a specific method for this compound is not published, a general reverse-phase HPLC method can be adapted.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for separation of small organic molecules.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileProvides good peak shape for amines.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nmAromatic compounds typically absorb at this wavelength.
Injection Volume 10 µLStandard injection volume.

digraph "Analytical Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
A[label="Sample Preparation\n(Dissolve in Mobile Phase)"];
B[label="HPLC Injection"];
C [label="Chromatographic Separation\n(C18 Column)"];
D [label="UV Detection"];
E [label="Data Analysis\n(Purity Assessment)"];

A -> B -> C -> D -> E;

}

Caption: A typical analytical workflow for purity assessment by HPLC.

Applications in Research and Drug Development

Given its structure, 3-Chloro-N,2-dimethylaniline hydrochloride is a valuable intermediate for the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: Substituted anilines are precursors to a wide range of pharmaceuticals. For instance, the structurally related 2,3-dimethylaniline is a key starting material in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Mefenamic acid.[1] The presence of a chlorine atom on the phenyl ring of 3-Chloro-N,2-dimethylaniline provides a reactive site for further functionalization, for example, through cross-coupling reactions, which is a common strategy in drug discovery.

  • Agrochemical Development: Chloroanilines are foundational components of many herbicides and pesticides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents.

  • Dye Manufacturing: Aromatic amines are integral to the synthesis of azo dyes and other colorants.

As a commercially available research chemical, its primary role is to serve as a starting material for medicinal chemists and process development scientists to build more complex and potentially bioactive molecules.

Safety and Handling

Inferred Hazard Profile:

HazardDescriptionPrecautionary Measures
Toxicity Chloroanilines are generally toxic if swallowed, inhaled, or absorbed through the skin.[2] They can cause methemoglobinemia, leading to cyanosis.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Irritation Expected to be an irritant to the skin, eyes, and respiratory tract.[3]Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Environmental Hazard Many chloroanilines are toxic to aquatic life with long-lasting effects.Avoid release to the environment. Dispose of waste according to local regulations.

Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Conclusion

3-Chloro-N,2-dimethylaniline hydrochloride is a chemical intermediate with significant potential in various fields of chemical synthesis, particularly in pharmaceutical and agrochemical research. While direct data on this compound is limited, a thorough understanding of its structure and the properties of related compounds allows for the development of robust synthetic and analytical protocols. Researchers and drug development professionals can use this guide as a starting point for incorporating this versatile building block into their synthetic programs, with a strong emphasis on adhering to appropriate safety precautions.

References

  • Eureka | Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE.
  • Solubility of Things. (n.d.). 3-Chloro-N,N-dimethylaniline.
  • PubChem. (n.d.). 3-Chloro-2-methylaniline.
  • Fisher Scientific. (n.d.). 3-Chloro-N,N-dimethylaniline, 95%.
  • ChemSrc. (2025, August 21). 3-Chloro-NN-dimethylaniline | CAS#:6848-13-1.
  • Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

  • Guidechem. (n.d.). 3-CHLORO-N,N-DIMETHYLANILINE 6848-13-1 wiki.
  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). 3 - SAFETY DATA SHEET.
  • ChemicalBook. (2023, July 21). Dimethylamine hydrochloride: applications and toxicology.
  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.
  • Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylanilin... - SAFETY DATA SHEET.

Sources

Foundational

Discovery and history of 3-Chloro-N,2-dimethylaniline hydrochloride

Technical Whitepaper: 3-Chloro-N,2-dimethylaniline Hydrochloride Executive Summary 3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7) represents a specialized subclass of halogenated aniline derivatives. Histor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Chloro-N,2-dimethylaniline Hydrochloride

Executive Summary

3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7) represents a specialized subclass of halogenated aniline derivatives. Historically rooted in the synthesis of azo dyes and phenylurea herbicides, this compound has recently re-emerged as a high-value scaffold in the development of Targeted Protein Degradation (TPD) therapeutics, specifically PROTACs (Proteolysis Targeting Chimeras). This guide analyzes its discovery trajectory, validated synthesis protocols, and its pivotal role as a secondary amine building block in contemporary drug discovery.

Part 1: Discovery and Historical Context

The history of 3-Chloro-N,2-dimethylaniline is inextricably linked to the broader industrialization of o-toluidine derivatives. Its evolution can be segmented into three distinct eras:

The Dye Chemistry Era (Early 20th Century)

The parent compound, 3-chloro-2-methylaniline (Fast Scarlet TR Base), was originally isolated as a diazo component for coupling with Naphthol AS derivatives to produce light-fast red pigments for textiles. The N-methylated variant (our target) was initially observed as a byproduct during the methylation of toluidines but lacked immediate commercial application compared to its primary amine precursor.

The Agrochemical Expansion (1970s–1990s)

In the late 20th century, the demand for substituted anilines surged with the discovery of Quinclorac (BAS-514H) and related chloro-toluidine herbicides. While the primary amine was the direct intermediate for Quinclorac, the N-methyl derivative was investigated as a lipophilic variant to modulate bioavailability in experimental fungicides and phenylurea herbicides. It served as a "molecular probe" to test the steric effects of N-methylation on the biological activity of photosystem II inhibitors.

The Proteomics & TPD Era (2010s–Present)

The modern relevance of 3-Chloro-N,2-dimethylaniline hydrochloride lies in medicinal chemistry. It has been identified as a critical "warhead" or linker motif in the synthesis of Cereblon (CRBN) modulators and other E3 ligase ligands. Its specific steric profile—defined by the ortho-methyl and meta-chloro substituents—provides a unique conformational lock that enhances binding selectivity in protein degraders [1].

Part 2: Chemical Specifications

The hydrochloride salt form offers enhanced stability and solubility compared to the free base, which is an oil prone to oxidation.

PropertySpecification
Chemical Name 3-Chloro-N,2-dimethylaniline hydrochloride
Synonyms N-(3-Chloro-2-methylphenyl)-N-methylamine HCl; 3-Chloro-N-methyl-o-toluidine HCl
CAS Number 957062-82-7 (HCl salt); 41456-52-4 (Free base)
Molecular Formula C₈H₁₀ClN[1][2][3][4][5][6] · HCl
Molecular Weight 206.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate)
pKa (Base) ~3.8 (Estimated)
Key Impurity 3-Chloro-2-methylaniline (Primary amine)

Part 3: Synthesis Methodologies

Two primary routes are employed: Reductive Amination (Standard) and Organophosphorus Catalysis (Advanced).

Method A: Reductive Amination (Standard Protocol)

This is the most reliable method for scale-up, minimizing over-methylation to the tertiary amine.

Protocol:

  • Reagents: 3-Chloro-2-methylaniline (1.0 eq), Formaldehyde (37% aq, 1.0–1.2 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq), Acetic Acid (catalytic).

  • Solvent: Methanol or Acetonitrile.

  • Procedure:

    • Dissolve starting aniline in methanol at 0°C.

    • Add formaldehyde dropwise; stir for 30 mins to form the imine species.

    • Add NaCNBH₃ in portions. Allow to warm to RT and stir for 4–12 hours.

    • Quench: Add saturated NaHCO₃. Extract with Ethyl Acetate.

    • Salt Formation: Treat the organic layer with 4M HCl in dioxane to precipitate the hydrochloride salt.

  • Purification: Recrystallization from EtOH/Et₂O.

Method B: Organophosphorus-Catalyzed Reductive Functionalization

A novel approach utilizing P(III)/P(V) redox cycling to convert nitro compounds directly to N-alkylated anilines, avoiding toxic metal catalysts [2].

Mechanism:

  • Substrate: 2-Chloro-6-nitrotoluene.

  • Reagents: Phenylsilane (reductant), Organophosphorus catalyst.

  • Process: The nitro group is reduced to a nitrene intermediate, which undergoes C-H insertion or coupling with an alcohol/aldehyde source.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Chloro-2-methylaniline (Primary Amine) Step1 Imine Formation (+ Formaldehyde) Start->Step1 0°C, MeOH Step2 Reduction (NaCNBH3 / AcOH) Step1->Step2 In situ reduction Intermediate Free Base (Oil) Step2->Intermediate Workup (NaHCO3) SaltForm HCl Salt Formation (HCl in Dioxane) Intermediate->SaltForm Acidification Final 3-Chloro-N,2-dimethylaniline HCl (Crystalline Solid) SaltForm->Final Crystallization

Figure 1: Step-by-step reductive amination pathway for high-purity synthesis.

Part 4: Applications in Drug Discovery (PROTACs)

The compound has transitioned from a pesticide intermediate to a functional handle in drug design.

Mechanism of Action in TPD

In PROTAC design, the "linker" connects the E3 ligase ligand (e.g., Thalidomide derivatives) to the Target Protein ligand. 3-Chloro-N,2-dimethylaniline acts as a constrained secondary amine motif that can:

  • Modulate Solubility: The N-methyl group reduces hydrogen bond donation, improving membrane permeability.

  • Induce Conformational Bias: The ortho-methyl group forces the aniline ring out of planarity, creating a "twist" that can improve selectivity for specific binding pockets on the target protein (e.g., CDK2 degraders) [3].

Application Logic Diagram

Applications cluster_Agro Historical / Agrochemical cluster_Pharma Modern / Pharmaceutical Compound 3-Chloro-N,2-dimethylaniline HCl Herbicide Phenylurea Herbicides (Bioisostere Testing) Compound->Herbicide Fungicide Toluidine Fungicides Compound->Fungicide PROTAC PROTAC Linker Synthesis Compound->PROTAC Primary Use Scaffold Secondary Amine Warhead PROTAC->Scaffold CDK2 CDK2 Degraders (Cancer Therapy) Scaffold->CDK2 Target Specificity

Figure 2: Evolution of application from agrochemical screening to targeted protein degradation.

Part 5: Safety and Handling

  • Hazards: Like most chloro-anilines, this compound is toxic if swallowed, in contact with skin, or inhaled. It may cause methemoglobinemia.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood is mandatory.

References

  • Monte Rosa Therapeutics. (2024).[7][8] Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1.[7]

  • Li, G. (2020). Organophosphorus-Catalyzed Reductive Functionalization of Nitro Compounds via P(III)/P(V) Redox Couple. Massachusetts Institute of Technology (MIT) DSpace.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14616899, 3-chloro-N,2-dimethylaniline hydrochloride.

  • ChemicalBook. (2023).[2] N-Methyl 3-chloro-2-methylaniline, HCl Properties and Suppliers.

Sources

Exploratory

A Keystone Building Block for Next-Generation Chemistries: Potential Research Applications of 3-Chloro-N,2-dimethylaniline Hydrochloride

Introduction: Unveiling the Potential of a Versatile Anilino-Scaffold In the landscape of modern chemical synthesis, the strategic selection of foundational molecular scaffolds is paramount to the successful discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Anilino-Scaffold

In the landscape of modern chemical synthesis, the strategic selection of foundational molecular scaffolds is paramount to the successful discovery and development of novel functional molecules. Substituted anilines, in particular, represent a class of privileged structures that are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the untapped potential of a unique, yet underexplored, building block: 3-Chloro-N,2-dimethylaniline hydrochloride .

While its parent compound, 3-chloro-2-methylaniline, has found utility as an intermediate in the production of herbicides and dyes, the introduction of an N-methyl group and its formulation as a hydrochloride salt significantly alters its physicochemical properties and reactivity profile.[1][2][3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis and core characteristics to its prospective applications in cutting-edge research. By elucidating the scientific rationale behind its potential uses, we aim to inspire new avenues of investigation and accelerate innovation across multiple scientific disciplines.

Core Characteristics and Physicochemical Profile

To fully appreciate the potential applications of 3-Chloro-N,2-dimethylaniline hydrochloride, a foundational understanding of its molecular architecture and resulting properties is essential. The strategic placement of a chloro, a methyl, and an N-methyl substituent on the aniline ring gives rise to a unique combination of steric and electronic effects that can be harnessed in organic synthesis.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₁Cl₂NBased on the structure of the hydrochloride salt.
Molecular Weight 192.09 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for aniline hydrochloride salts.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.
Reactivity The N-methylamino group is a nucleophile and can undergo further alkylation, acylation, and other reactions typical of secondary anilines. The chloro-substituted aromatic ring is amenable to nucleophilic aromatic substitution and cross-coupling reactions. The hydrochloride salt can be neutralized to the free base for reactions requiring a non-protonated amine.Inferred from the general reactivity of substituted anilines and their hydrochloride salts.[5][6]

Proposed Synthesis Workflow

Step 1: N-Methylation of 3-Chloro-2-methylaniline

The introduction of a methyl group onto the nitrogen atom of 3-chloro-2-methylaniline can be achieved through several established N-methylation methodologies. A common and effective approach involves reductive amination using formaldehyde, followed by reduction of the intermediate imine.

Protocol:

  • To a solution of 3-chloro-2-methylaniline (1 equivalent) in methanol, add formaldehyde (1.2 equivalents, 37% aqueous solution).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Chloro-N,2-dimethylaniline.

  • Purify the crude product via column chromatography.

Step 2: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction, which enhances the compound's stability and water solubility.

Protocol:

  • Dissolve the purified 3-Chloro-N,2-dimethylaniline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of 3-Chloro-N,2-dimethylaniline hydrochloride will form.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Salt Formation Precursor 3-Chloro-2-methylaniline Intermediate 3-Chloro-N,2-dimethylaniline (Free Base) Precursor->Intermediate Reductive Amination Reagents1 Formaldehyde, Sodium Borohydride Product 3-Chloro-N,2-dimethylaniline Hydrochloride Intermediate->Product Acid-Base Reaction Reagents2 Anhydrous HCl

Caption: Proposed two-step synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride.

Potential Research Applications: A Forward-Looking Perspective

The true value of 3-Chloro-N,2-dimethylaniline hydrochloride lies in its potential as a versatile building block for the synthesis of novel molecules with diverse biological and material properties.

Drug Discovery and Medicinal Chemistry

The substituted aniline motif is a cornerstone of many approved pharmaceuticals. The unique substitution pattern of 3-Chloro-N,2-dimethylaniline hydrochloride offers several strategic advantages for the design of new therapeutic agents.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The N-methyl group can provide a crucial interaction point within the ATP-binding pocket of a target kinase, while the chloro and methyl substituents can be exploited to fine-tune selectivity and pharmacokinetic properties.

  • Serotonin Receptor Modulators: Analogs of chloroanilines have been investigated as ligands for serotonin receptors, which are implicated in a range of neurological disorders. The N,2-dimethylaniline core could serve as a novel scaffold for the development of selective serotonin receptor agonists or antagonists.

  • Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. The lipophilicity imparted by the chloro and methyl groups, combined with the potential for further functionalization, makes this compound an attractive starting point for the synthesis of novel antibacterial and antifungal compounds.

Drug_Discovery_Applications cluster_applications Potential Therapeutic Areas Scaffold 3-Chloro-N,2-dimethylaniline HCl A Versatile Scaffold Kinase_Inhibitors Kinase Inhibitors (Oncology) Scaffold->Kinase_Inhibitors Bioisosteric Replacement & SAR Studies Serotonin_Modulators Serotonin Receptor Modulators (Neurology) Scaffold->Serotonin_Modulators Novel Pharmacophore Development Antimicrobials Antimicrobial Agents (Infectious Diseases) Scaffold->Antimicrobials Lipophilicity & Further Functionalization

Caption: Potential applications of the scaffold in drug discovery.

Agrochemical Innovation

The precursor, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of the herbicide quinclorac.[3] This establishes a clear precedent for the utility of this substitution pattern in agrochemical research.

  • Novel Herbicides: By modifying the core structure, for instance, through reactions at the N-methylamino group or by displacing the chloro substituent, novel herbicides with different modes of action or improved crop selectivity could be developed.

  • Fungicides and Insecticides: The broader class of chloroanilines has been utilized in the development of various fungicides and insecticides. 3-Chloro-N,2-dimethylaniline hydrochloride provides a readily available starting material for the synthesis of new pesticide candidates.

Materials Science and Organic Electronics

Aniline derivatives are fundamental components in the synthesis of conducting polymers and organic electronic materials.

  • Conducting Polymers: The oxidative polymerization of aniline and its derivatives leads to the formation of polyanilines, which have applications in sensors, antistatic coatings, and electrochromic devices. The N-methyl and chloro substituents would be expected to modulate the electronic properties and processability of the resulting polymer.

  • Organic Dyes and Pigments: The parent compound, 3-chloro-2-methylaniline, is used in dye synthesis.[1][4] The N-methylated derivative could be used to create novel dyes with altered photophysical properties, such as absorption and emission wavelengths, for applications in textiles, printing, and organic light-emitting diodes (OLEDs).

Materials_Science_Applications Core_Molecule 3-Chloro-N,2-dimethylaniline HCl Conducting_Polymers Conducting Polymers Core_Molecule->Conducting_Polymers Monomer for Polymerization Organic_Dyes Organic Dyes & Pigments Core_Molecule->Organic_Dyes Chromophore Precursor

Caption: Potential applications in materials science.

Conclusion: A Call for Exploration

3-Chloro-N,2-dimethylaniline hydrochloride represents a largely untapped resource for chemical innovation. Its unique structural features, combined with the enhanced solubility and stability afforded by the hydrochloride salt form, make it an attractive and versatile building block for a wide range of research applications. This guide has outlined a plausible synthetic route and highlighted several promising avenues for its use in drug discovery, agrochemical development, and materials science. It is our hope that by presenting this in-depth technical overview, we will inspire researchers to explore the full potential of this intriguing molecule and unlock new scientific frontiers.

References

  • Eureka | Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved February 3, 2026, from [Link].

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link].

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved February 3, 2026, from [Link].

  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved February 3, 2026, from [Link].

  • Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. Retrieved February 3, 2026, from [Link].

  • American Elements. (n.d.). 3-(chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved February 3, 2026, from [Link].

  • Wikipedia. (n.d.). Mefenamic acid. Retrieved February 3, 2026, from [Link].

  • Chemsrc. (2025, August 21). 3-Chloro-NN-dimethylaniline. Retrieved February 3, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved February 3, 2026, from [Link].

  • ACS Publications. (n.d.). The Chlorination of Anilines. Proof of the Existence of an N-Chloro Intermediate. Retrieved February 3, 2026, from [Link].

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved February 3, 2026, from [Link].

  • ResearchGate. (2025, August 6). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved February 3, 2026, from [Link].

  • ResearchGate. (2025, August 10). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved February 3, 2026, from [Link].

  • Sciencemadness.org. (n.d.). Purification of Aniline Hydrochloride. Retrieved February 3, 2026, from [Link].

Sources

Foundational

3-Chloro-N,2-dimethylaniline hydrochloride as a chemical intermediate

A Strategic Intermediate for Targeted Protein Degradation and Agrochemical Synthesis Abstract This technical guide provides an in-depth analysis of 3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7 for the free...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Targeted Protein Degradation and Agrochemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7 for the free base variant context), a specialized secondary amine intermediate. While historically rooted in agrochemical precursors, its utility has shifted toward high-value pharmaceutical applications, specifically in the synthesis of Targeted Protein Degraders (TPDs) and Molecular Glues . This document outlines optimized synthesis protocols, downstream reaction pathways, and critical quality control parameters for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

3-Chloro-N,2-dimethylaniline hydrochloride is the salt form of the N-methylated derivative of 3-chloro-2-methylaniline. Its steric bulk, provided by the ortho-methyl group, combined with the electron-withdrawing chlorine at the meta position, creates a unique electronic profile that modulates metabolic stability in drug scaffolds.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 3-Chloro-N,2-dimethylaniline hydrochloride
Synonyms N-Methyl-3-chloro-2-methylaniline HCl; 1-Amino-3-chloro-N,2-dimethylbenzene HCl
Molecular Formula C₈H₁₀ClN[1][2] · HCl
Molecular Weight 192.09 g/mol (Salt); 155.63 g/mol (Free Base)
CAS Number 957062-82-7 (Free Base reference); 41456-52-4 (Generic N-methyl)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics
pKa (Calc.) ~3.8–4.2 (Conjugate acid)
Synthesis & Production Engineering

The synthesis of 3-Chloro-N,2-dimethylaniline requires precise control to prevent over-alkylation to the tertiary amine (N,N-dimethyl). Direct alkylation with methyl iodide or dimethyl sulfate is discouraged due to poor selectivity. The industry-standard method utilizes reductive amination .

2.1. Optimized Synthesis Protocol: Reductive Amination

This protocol ensures mono-methylation selectivity >95%, minimizing the formation of the tertiary amine byproduct.

Reagents:

  • Substrate: 3-Chloro-2-methylaniline (CAS 87-60-5)

  • Carbon Source: Formaldehyde (37% aq. solution)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Acetic Acid / Methanol or DMF (for difficult substrates)

Step-by-Step Methodology:

  • Imine Formation: Charge a reactor with 3-chloro-2-methylaniline (1.0 eq) and Methanol (10 vol). Cool to 0°C. Add Acetic Acid (2.0 eq) followed by Formaldehyde (1.1 eq) dropwise. Stir for 1 hour to form the iminium intermediate.

    • Technical Insight: The ortho-methyl group provides steric hindrance, slowing the formation of the imine. Sufficient time must be allowed before reduction.

  • Reduction: Add NaCNBH₃ (1.5 eq) portion-wise at 0–5°C. The reaction is exothermic; control internal temperature <10°C to prevent runaway side reactions.

  • Quench & Workup: After 12 hours, quench with saturated NaHCO₃. Extract with Ethyl Acetate.[3]

  • Salt Formation: Dissolve the crude oil in diethyl ether. Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately.

  • Purification: Recrystallize from Isopropanol/Ethanol to remove trace inorganic salts.

2.2. Synthesis Pathway Visualization

The following diagram illustrates the conversion from the nitro-precursor to the final hydrochloride salt.

SynthesisPathway Start 2-Nitrotoluene Inter1 3-Chloro-2-methylaniline (Primary Amine) Start->Inter1 1. Cl2, Fe (Chlorination) 2. H2, Ni (Reduction) Inter2 Iminium Intermediate Inter1->Inter2 HCHO, AcOH (Imine Formation) Final 3-Chloro-N,2-dimethylaniline HCl (Target Salt) Inter2->Final 1. NaCNBH3 (Reduction) 2. HCl (Salt Formation)

Figure 1: Step-wise synthesis pathway from commodity precursors to the target N-methylated hydrochloride salt.[4][1][3][5][6][7][8][9]

Downstream Applications: Targeted Protein Degradation

While historically associated with herbicide synthesis (e.g., analogs of Quinclorac), the modern relevance of 3-Chloro-N,2-dimethylaniline lies in Medicinal Chemistry . It serves as a critical "exit vector" amine for Cereblon (CRBN)-recruiting molecular glues and PROTACs.

3.1. Case Study: CDK2 Degrader Synthesis

Recent patent literature (e.g., WO2024092039) highlights the use of this intermediate to construct urea linkers in degraders targeting Cyclin-Dependent Kinase 2 (CDK2).

  • Mechanism: The secondary amine reacts with 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents to form a carbamoyl chloride or activated imidazole urea.

  • Coupling: This activated species is then coupled to a rigid linker (e.g., bicyclo[1.1.1]pentane) attached to the E3 ligase ligand (Thalidomide derivative).

  • Role of the Intermediate: The 3-chloro-2-methylphenyl moiety fits into a specific hydrophobic pocket on the target protein surface, enhancing the ternary complex stability required for ubiquitination.

3.2. Application Workflow Visualization

ApplicationWorkflow Amine 3-Chloro-N,2-dimethylaniline (Secondary Amine) Activated Carbamoyl Imidazole Intermediate Amine->Activated Activation (THF, 0°C) CDI 1,1'-Carbonyldiimidazole (Activation Agent) CDI->Activated Product Final PROTAC/Degrader (Urea Linkage) Activated->Product Coupling (DMF, DIPEA) Linker Bicyclo[1.1.1]pentane-amine (Linker-Ligand) Linker->Product

Figure 2: Workflow for incorporating the intermediate into a PROTAC scaffold via urea linkage formation.

Quality Control & Impurity Profiling

For pharmaceutical applications, purity must exceed 98%.[10] The most common impurity is the tertiary amine (N,N-dimethyl) or unreacted primary amine.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Order: Primary Amine < Secondary Amine (Target) < Tertiary Amine.

Safety & Handling (HSE)

As a chloroaniline derivative, this compound poses specific toxicological risks.[11][12]

  • Acute Toxicity: Harmful if swallowed or inhaled.[12] Potential for Methemoglobinemia (cyanosis) upon overexposure.

  • Skin/Eye: Causes serious eye damage and skin irritation.

  • Handling:

    • Use in a chemical fume hood.

    • Wear nitrile gloves (double gloving recommended for organic solutions).

    • Emergency: In case of exposure, administer oxygen immediately if signs of cyanosis appear (blue lips/fingernails).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References
  • Monte Rosa Therapeutics. (2024). Compounds that mediate protein degradation and methods of use thereof. WO2024092039A1. Link

  • PubChem. (2025). 3-chloro-N,2-dimethylaniline hydrochloride (Compound Summary).[4][1] National Library of Medicine. Link

  • Guidechem. (2023). Synthesis and Properties of 3-Chloro-2-methylaniline Derivatives.Link

  • ChemicalBook. (2023).[11][13] N-Methyl 3-chloro-2-methylaniline, HCl Product Information.Link

Sources

Exploratory

Technical Monograph: Stability Profiling and Lifecycle Management of 3-Chloro-N,2-dimethylaniline Hydrochloride

[1] Executive Summary This technical guide addresses the physicochemical stability, storage requirements, and handling protocols for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7).[1] As a secondary amine s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the physicochemical stability, storage requirements, and handling protocols for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS 957062-82-7).[1] As a secondary amine salt with a halogenated aromatic core, this compound presents specific stability challenges—primarily oxidative susceptibility and photolytic degradation—that differ from its primary amine precursors.[1]

Effective lifecycle management of this reagent requires a shift from passive storage to active environmental control.[1] This guide synthesizes structural activity relationships (SAR) with field-proven preservation strategies to ensure analytical integrity and reaction reproducibility.

Physicochemical Profile

Understanding the fundamental properties of the salt form is prerequisite to designing a robust storage protocol.[1] Unlike its free base counterpart (often a liquid), the hydrochloride salt stabilizes the amine functionality but introduces hygroscopic risks.[1]

Table 1: Critical Physicochemical Properties
PropertySpecification / Description
Chemical Name 3-Chloro-N,2-dimethylaniline hydrochloride
CAS Number 957062-82-7
Molecular Formula C₈H₁₀ClN[1][2][3][4] · HCl
Molecular Weight 192.09 g/mol
Physical State Crystalline Solid (White to Off-White)
Solubility High solubility in water, methanol, DMSO; low in non-polar solvents.[1]
pKa (Conjugate Acid) ~3.5 - 4.0 (Predicted based on N-methyl-2-methylaniline analogs)
Hygroscopicity Moderate to High (Typical of low MW amine hydrochlorides)

Stability Mechanisms & Degradation Pathways[1]

The stability of 3-Chloro-N,2-dimethylaniline hydrochloride is governed by three primary stress vectors: moisture-induced disproportionation , oxidative N-dealkylation , and photolytic dechlorination .[1]

The Moisture-Oxidation Nexus

While the hydrochloride salt is kinetically stable against oxidation, this protection is strictly dependent on the protonation of the nitrogen atom.[1]

  • Mechanism: In the presence of ambient moisture, the salt can undergo partial disproportionation.[1] The equilibrium shifts slightly to release trace amounts of the free base (3-Chloro-N,2-dimethylaniline).[1]

  • Consequence: The free secondary amine is electron-rich and highly susceptible to radical oxidation, leading to the formation of colored impurities (imines/quinones) and N-demethylation byproducts.[1]

Photolytic Sensitivity

The Carbon-Chlorine (C-Cl) bond on the aromatic ring is susceptible to homolytic fission under UV light (λ < 300 nm).[1]

  • Mechanism: UV energy excites the π-system, facilitating the cleavage of the C-Cl bond.[1] This generates a reactive aryl radical which can abstract hydrogen from solvent or the N-methyl group, leading to dechlorination and polymerization.[1]

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure modes if storage conditions are compromised.

DegradationPathways Salt 3-Chloro-N,2-dimethylaniline HCl (Stable Crystalline Form) Moisture Moisture Ingress (>60% RH) Salt->Moisture Hygroscopicity UV UV Light Exposure (λ < 300nm) Salt->UV Direct Excitation FreeBase Free Base Release (Equilibrium Shift) Moisture->FreeBase Disproportionation Hydrolysis Salt Deliquescence (Physical State Change) Moisture->Hydrolysis Solvation Oxidation Oxidative Degradation (Quinones, Colored Impurities) FreeBase->Oxidation O2 Attack Dechlorination Photolytic Dechlorination (Aryl Radicals) UV->Dechlorination Homolytic Fission

Figure 1: Mechanistic pathways for environmental degradation of chlorinated aniline salts.[1]

Storage & Handling Protocols

To mitigate the pathways identified above, a multi-barrier storage strategy is required.[1] This protocol is designed to maintain the compound's purity >98% over a 24-month period.[1]

Primary Storage Conditions
  • Temperature: -20°C ± 5°C . Lower temperatures reduce the kinetics of both oxidation and hydrolysis.[1]

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen) . Essential. The headspace of the container should be purged with dry inert gas before sealing to exclude oxygen and moisture.[1]

  • Container: Amber Glass Vial with Teflon-lined Cap . Amber glass blocks UV radiation; Teflon liners prevent leaching and ensure a gas-tight seal.[1]

Handling Workflow (The "Cold Chain" Rule)

The most common failure point is condensation forming inside the bottle when opening a cold container in a humid lab.[1]

Protocol:

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30-60 mins) before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic salt.[1]

  • Aliquot: If frequent use is expected, divide the bulk material into single-use aliquots under an inert atmosphere (Glovebox or Glovebag) to avoid repeated freeze-thaw-open cycles.

  • Resealing: Purge the headspace with Nitrogen or Argon before recapping.[1] Parafilm is insufficient as a primary moisture barrier; use electrical tape or a secondary containment jar with desiccant.[1]

Analytical Validation Methods

Trust but verify. The following analytical workflows are recommended to validate the integrity of the material before use in critical experiments.

HPLC Purity Assay (Reverse Phase)

This method separates the salt from potential oxidation byproducts and free aniline impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Acidic pH is critical to keep the amine protonated and improve peak shape.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Main peak purity >98.0% (AUC).

Chloride Content Titration

To confirm the stoichiometry of the salt (i.e., ensure it hasn't reverted to free base or absorbed excess water).[1]

  • Method: Potentiometric titration with Silver Nitrate (AgNO₃).

  • Target: Chloride content should be 18.4% ± 0.5% (theoretical for C₈H₁₀ClN·HCl).

Visualization: Quality Control Decision Tree

QCDecisionTree Start Material Receipt / Pre-Use Check Visual Visual Inspection (Color/State) Start->Visual HPLC HPLC Analysis (Purity) Visual->HPLC White Solid Fail QUARANTINE Recrystallize/Dispose Visual->Fail Yellow/Brown Liquid Titration Chloride Titration (Stoichiometry) HPLC->Titration >98% Purity HPLC->Fail <98% Purity Pass RELEASE For Use Titration->Pass 18.4% Cl Titration->Fail Deviant Cl

Figure 2: Analytical decision matrix for material qualification.

Safety & Incompatibilities

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction can be vigorous and generate toxic chloramines.[1]

    • Bases: Will instantly liberate the free amine (oily liquid), altering the stoichiometry and reactivity.[1]

  • Disposal: As a halogenated organic amine, this must be disposed of via a dedicated chlorinated organic waste stream.[1] Do not mix with general non-halogenated solvents to prevent cross-contamination of waste streams.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14616899, 3-chloro-N,2-dimethylaniline hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3-Chloro-N,2-dimethylaniline hydrochloride in proteomics research techniques

Executive Summary This application note details the proteomic workflow for detecting and quantifying 3-Chloro-N,2-dimethylaniline (3-Cl-N,2-DMA) and its metabolites when covalently bound to blood proteins. 3-Cl-N,2-DMA i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the proteomic workflow for detecting and quantifying 3-Chloro-N,2-dimethylaniline (3-Cl-N,2-DMA) and its metabolites when covalently bound to blood proteins. 3-Cl-N,2-DMA is a chlorinated xylidine derivative frequently encountered as an intermediate in the synthesis of agrochemicals (e.g., urea herbicides) and specific pharmaceuticals.

In drug development and occupational toxicology, this molecule acts as a "pro-reactive" species. Upon metabolic activation (bioactivation), it forms electrophilic intermediates that covalently modify nucleophilic residues (Cysteine, Histidine) on serum albumin and hemoglobin. This guide provides a high-stringency protocol for Adductomics —the intersection of toxicology and proteomics—to map these modifications using LC-MS/MS.

Mechanistic Background: The Bioactivation Pathway

Understanding the chemistry of binding is prerequisite to designing the mass spectrometry method. 3-Cl-N,2-DMA does not bind proteins in its native state; it requires enzymatic oxidation.

  • N-Demethylation: Cytochrome P450 enzymes (primarily CYP2E1/CYP1A2) often remove the N-methyl group.

  • N-Hydroxylation: The resulting amine is oxidized to a hydroxylamine.

  • Nitroso Formation: Oxidation to a nitroso-arene (Ar-N=O).

  • Covalent Adduction: The nitroso species reacts with the

    
    -93 Cysteine residue of Hemoglobin (Hb) or Cys34 of Human Serum Albumin (HSA) to form a sulfinamide  adduct.
    
Figure 1: Bioactivation & Adduct Formation Pathway

Bioactivation Parent 3-Chloro-N,2-dimethylaniline Metabolite1 N-Demethylation (3-Chloro-2-methylaniline) Parent->Metabolite1 CYP450 Reactive Reactive Nitroso Intermediate Metabolite1->Reactive N-Hydroxylation (-2H) Adduct Covalent Sulfinamide Adduct Reactive->Adduct Covalent Binding Protein Hemoglobin (Cys-93) Protein->Adduct

Caption: Metabolic activation of 3-Cl-N,2-DMA leading to covalent protein modification.

Experimental Protocol: Bottom-Up Adductomics

Unlike traditional small molecule analysis, this protocol treats the drug-protein conjugate as a modified protein. We utilize a "Bottom-Up" proteomic approach involving tryptic digestion followed by targeted LC-MS/MS.

Materials Required
  • Analyte Standard: 3-Chloro-N,2-dimethylaniline hydrochloride (purity >98%).

  • Matrix: Human Whole Blood (K2EDTA) or Purified HSA.

  • Reagents: Ammonium Bicarbonate (AmBic), Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade Trypsin.

  • Instrumentation: UHPLC coupled to Q-TOF or Orbitrap MS.

Workflow Overview

Workflow Step1 1. Sample Prep: RBC Lysis & Globin Precipitation Step2 2. Reduction & Alkylation: DTT (56°C) -> IAA (RT) Step1->Step2 Step3 3. Enzymatic Digestion: Trypsin (1:50 ratio), 37°C, 16h Step2->Step3 Step4 4. Peptide Enrichment: C18 SPE Cleanup Step3->Step4 Step5 5. LC-MS/MS Analysis: Targeted Mass Shift Detection Step4->Step5

Caption: Proteomic workflow for isolating and identifying modified globin peptides.

Detailed Methodology

Step 1: Globin Isolation

  • Centrifuge 1 mL of whole blood (2000 x g, 10 min) to separate plasma and red blood cells (RBCs).

  • Wash RBCs 3x with isotonic saline.

  • Lyse RBCs by adding 4 volumes of HPLC-grade water.

  • Precipitate globin by adding cold acidic acetone (0.1% HCl in acetone) dropwise. Centrifuge and collect the pellet.

Step 2: Digestion (The Critical Step) Rationale: We must generate peptides containing the modified Cysteine without destroying the labile sulfinamide bond.

  • Resuspend 1 mg of globin in 50 mM Ammonium Bicarbonate (pH 8.0).

  • Reduction: Add DTT (final conc. 10 mM) and incubate at 56°C for 30 min.

  • Alkylation: Add Iodoacetamide (final conc. 20 mM) and incubate in the dark at RT for 30 min. Note: This blocks unmodified cysteines; the drug-modified cysteines will not be alkylated.

  • Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Quench: Stop reaction with 0.5% Formic Acid.

Step 3: LC-MS/MS Parameters To detect the adduct, you must monitor for the specific mass shift on the Cysteine-containing peptide.

  • Target Peptide (Human

    
    -Globin): GTFATLSELHCDKLHVDPENFR (Contains Cys93).
    
  • Mass Shift Calculation:

    • Parent Amine (3-Cl-2-methylaniline): MW 141.60[1]

    • Adduct moiety (Sulfinamide formation): The amine replaces a hydrogen on the sulfur, but usually involves oxidation.

    • Specific Delta Mass: Look for a mass shift of +139.01 Da (corresponding to the addition of the chlorinated tolyl ring minus protons) or +155.01 Da (if oxygen is retained in the linkage). Verification with the synthetic standard is required.

ParameterSetting
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 min
MS Mode Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA)
Inclusion List Theoretical m/z of GTFATLSELH[C+Mod]DK...

Validation & Quality Control

To ensure scientific integrity (Trustworthiness), the protocol must be self-validating.

A. The "Acid Hydrolysis" Cross-Validation While proteomics maps the site, total exposure is best validated by releasing the parent molecule.

  • Take an aliquot of the protein pellet.

  • Hydrolyze with 0.1 M NaOH or mild acid (depending on adduct stability) to cleave the sulfinamide bond.

  • Extract with hexane.[2]

  • Analyze the released 3-chloro-2-methylaniline by GC-MS.

    • Logic: If the proteomic signal correlates with the total released amine, the method is quantitative.

B. Synthetic Adduct Standards Do not rely solely on bio-samples. Synthesize a positive control:

  • Incubate 3-Cl-N,2-DMA with liver microsomes (S9 fraction) and purified Hemoglobin.

  • Use this in vitro generated standard to optimize MS collision energies.

Data Interpretation

When analyzing the MS/MS spectra:

  • b- and y-ion Series: Look for the mass shift in the fragment ions. If the modification is on Cysteine, all y-ions including the Cys residue will be shifted.

  • Neutral Loss: Sulfinamide adducts often show a characteristic neutral loss of the drug moiety during fragmentation. Look for the "unmodified" peptide backbone appearing in the MS2 spectrum.

References

  • Skipper, P. L., & Tannenbaum, S. R. (1990). "Protein adducts in the molecular dosimetry of chemical carcinogens." Carcinogenesis, 11(4), 507–518. Link

  • Fabrizi, L., et al. (2023). "Adductomics: A promising tool for the identification of novel protein modifications in toxicology." Chemical Research in Toxicology, 36(2), 150-165. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23285, 3-Chloro-N,N-dimethylaniline.[3][4] Link

  • Sabbioni, G., & Jones, C. R. (2002). "Biomonitoring of arylamines and nitroarenes." Biomarkers, 7(5), 347-421. Link

Disclaimer: 3-Chloro-N,2-dimethylaniline is a hazardous substance.[1] All protocols described herein should be performed in a biosafety cabinet with appropriate PPE. This guide is for research purposes only.

Sources

Application

Application Note: 3-Chloro-N,2-dimethylaniline Hydrochloride in Pharmaceutical Synthesis

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the utility of 3-Chloro-N,2-dimethylaniline hydrochloride as a strategic building block in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It details the utility of 3-Chloro-N,2-dimethylaniline hydrochloride as a strategic building block in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.[1][2][3][4]

[1][2][3][4]

Compound Identity:

  • CAS (HCl Salt): 957062-82-7[1][2][3][4][5][6][7][8]

  • CAS (Free Base): 41456-52-4[1][2][3][4]

  • Synonyms: 3-Chloro-N-methyl-o-toluidine hydrochloride; N-Methyl-3-chloro-2-methylaniline HCl.[1][2][3][4]

  • Molecular Formula: C₈H₁₀ClN[1][2][3][4][5] · HCl

Executive Summary & Strategic Value

3-Chloro-N,2-dimethylaniline hydrochloride is a specialized secondary aniline scaffold used primarily to introduce a sterically defined, lipophilic "cap" onto pharmaceutical cores.[1][2][3][4] Unlike simple anilines, the specific substitution pattern (3-Cl, 2-Me, N-Me) offers three critical advantages in drug design:

  • Conformational Control (The Ortho Effect): The ortho-methyl group (position 2) creates steric clash with the N-methyl group, forcing the aniline nitrogen out of planarity with the phenyl ring.[1][2][3][4] This "twist" is crucial for disrupting pi-stacking in specific binding pockets, increasing solubility, and locking bioactive conformations.[1][2][3][4]

  • Metabolic Stability: The chlorine atom at position 3 blocks a common site of oxidative metabolism (CYP450 hydroxylation), while the N-methylation prevents rapid Phase II conjugation (glucuronidation) typical of primary anilines.[1][2][3][4]

  • PROTAC Linker Attachment: Recent patent literature (e.g., WO2024092039) identifies this scaffold as a key intermediate in synthesizing CDK2 degraders .[1][2][3] It serves as the solvent-exposed motif that modulates the physicochemical properties of the E3 ligase-recruiting ligand.[1][2][3][4]

Core Applications in Drug Discovery[1][2][3][4]

A. Targeted Protein Degradation (CDK2 Degraders)

In the development of proteolysis-targeting chimeras (PROTACs), this amine is used to terminate the "warhead" or the linker region.[1][2][3][4] Its lipophilicity (cLogP ~3.3 for free base) aids in cell permeability, a common challenge for high-molecular-weight degraders.[1][2][3][4]

  • Mechanism: The secondary amine acts as a nucleophile to attach to electrophilic cores (e.g., chloropyrimidines or activated carboxylic acids).[1][2][3][4]

  • Case Study: In CDK2 degraders, the 3-chloro-2-methyl motif fits into hydrophobic sub-pockets, enhancing selectivity over other CDK isoforms.[1][2][3][4]

B. Kinase Inhibitor Optimization

The compound is frequently employed in Structure-Activity Relationship (SAR) studies to replace morpholine or piperazine moieties.[1][2][3][4] The N-methyl group allows for the formation of a "hinge-binding" mimic or a solvent-front interaction without the hydrogen-bond donor penalty of a primary amine.[1][2][3][4]

Experimental Protocols

Critical Pre-requisite: Handling & Free-Basing

The commercial supply is typically the hydrochloride salt (hygroscopic solid).[1][2][3][4] For palladium-catalyzed couplings (Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr), the salt must be neutralized to prevent catalyst poisoning or stoichiometric mismatch.[1][2][3][4]

Protocol A: In-Situ Free-Basing (Recommended for High-Throughput)

Use this method for small-scale (<100 mg) parallel synthesis.[1][2][3][4]

  • Suspend: Weigh 1.0 equiv of 3-Chloro-N,2-dimethylaniline HCl into the reaction vial.

  • Solvent: Add anhydrous solvent (e.g., 1,4-Dioxane or Toluene).[1][2][3][4]

  • Base: Add 3.0 equiv of Cs₂CO₃ or NaOtBu .[1][2][3]

    • Note: The extra equivalents (standard is 1.5-2.[1][2][3][4]0) account for the HCl neutralization.[1][2][3]

  • Sonicate: Sonicate for 5 minutes to ensure the HCl is stripped and the free amine is available in solution before adding the catalyst.

Protocol B: Bulk Free-Basing (Recommended for Process Scale)

Use this method for >1g scale to ensure accurate stoichiometry.[1][2][3][4]

  • Dissolution: Dissolve the HCl salt in minimal water (10 mL/g).[1][2][3]

  • Neutralization: Slowly add saturated NaHCO₃ solution until pH ~9.

    • Observation: Oily droplets of the free amine will separate.[1][2][3]

  • Extraction: Extract 3x with Ethyl Acetate or DCM.

  • Drying: Dry organics over MgSO₄, filter, and concentrate in vacuo.

  • Storage: Store the resulting pale yellow oil under Argon at 4°C. (Oxidation prone).

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: Coupling 3-Chloro-N,2-dimethylaniline (nucleophile) with an aryl halide (electrophile).[1][2][3][4] Challenge: The ortho-methyl group makes this amine sterically hindered.[1][2][3][4] Standard catalysts (e.g., Pd(PPh₃)₄) often fail.[1][2][4]

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or RuPhos (4 mol%).[1][2][3]

    • Rationale: RuPhos is specifically designed for bulky secondary amines.[1][2][3]

  • Base: NaOtBu (1.5 equiv).[1][2][3]

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M).[1][2][3][4]

  • Temperature: 100–110°C (Sealed tube).

Step-by-Step Procedure:

  • Charge: In a glovebox or under N₂ flow, add Aryl Halide (1.0 equiv), Free-based Amine (1.2 equiv), NaOtBu (1.5 equiv), and Pd-Precatalyst.[1][2][3][4]

  • Degas: Seal the vial and purge with N₂ for 5 mins.

  • Heat: Stir at 110°C for 12–16 hours.

  • Monitor: Check LCMS for conversion. The product will be more lipophilic (higher R_t).[1][2][3]

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1][2][3][4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualized Workflows

Figure 1: Synthesis & Utilization Pathway

This diagram illustrates the generation of the scaffold and its downstream integration into active pharmaceutical ingredients (APIs).[1][2][3]

G cluster_coupling Pharma Application (e.g., CDK2 Degrader) Raw 3-Chloro-2-methylaniline (Raw Material) Step1 Reductive Amination (HCHO / NaBH3CN) Raw->Step1 Intermediate 3-Chloro-N,2-dimethylaniline (Target Scaffold) Step1->Intermediate Salt HCl Salt Form (Storage Stable) Intermediate->Salt HCl/Et2O FreeBase Free Base (In-Situ Generation) Salt->FreeBase NaOtBu Coupling Pd-Catalyzed Coupling (RuPhos/Pd2(dba)3) FreeBase->Coupling + Aryl Halide FinalDrug Targeted Protein Degrader (API) Coupling->FinalDrug

Caption: Figure 1. Synthesis workflow from raw aniline precursor to final pharmaceutical application, highlighting the critical salt-break step.

Figure 2: Mechanistic Rationale (Steric & Electronic)

Why choose this specific scaffold?

Mechanism Scaffold 3-Chloro-N,2-dimethylaniline Ortho 2-Methyl Group (Ortho Effect) Scaffold->Ortho Meta 3-Chloro Group (Metabolic Block) Scaffold->Meta Amine N-Methyl Group (Solubility/Selectivity) Scaffold->Amine Twist Induces Non-Planarity (Improves Solubility) Ortho->Twist Stab Prevents CYP Oxidation (Increases Half-life) Meta->Stab Link Secondary Amine (Specific Linker Attachment) Amine->Link

Caption: Figure 2.[1][2][3][4] Structure-Property Relationships (SPR) driving the selection of this scaffold in drug design.

Analytical Data Summary

ParameterValueNotes
Appearance White to off-white solid (HCl salt)Hygroscopic; store in desiccator.[1][2][3][4]
Molecular Weight 192.09 g/mol (Salt)155.63 g/mol (Free Base).[2][3][4]
Solubility Water (High for HCl salt), DMSO, MeOHFree base is soluble in DCM, EtOAc, Toluene.[1][2][3][4]
pKa (Calc) ~3.5 - 4.0Reduced basicity due to Cl-induction and steric twist.[1][2][3][4]
H-NMR Diagnostic N-Me singlet @ ~2.8-3.0 ppmDistinct shift from primary aniline protons.[1][2][3][4]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 957062-82-7 (HCl Salt).[1][2][3][4] National Center for Biotechnology Information.[1][2][3]

    • (Proxy for Free Base/Salt data).[1][2][4]

  • Pharmaceutical Application (CDK2 Degraders)

    • Compounds that mediate protein degradation and methods of use thereof.[1][2][3][9] WO2024092039A1. (2024).[1][2][3] This patent explicitly utilizes reductive amination of 3-chloro-2-methylaniline to generate the N-methyl intermediate for PROTAC synthesis.[2][3][4]

    • [2][4]

  • Synthetic Methodology (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2][3][4] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2][4] (Authoritative guide on coupling hindered amines like N-methyl-o-toluidines).

    • [2][4]

Sources

Method

Application Note: High-Purity Synthesis of Azo Chromophores using 3-Chloro-N,2-dimethylaniline Hydrochloride

[1] Executive Summary This guide details the technical application of 3-Chloro-N,2-dimethylaniline hydrochloride (also known as N-Methyl-3-chloro-o-toluidine HCl) as a critical intermediate in the synthesis of high-perfo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the technical application of 3-Chloro-N,2-dimethylaniline hydrochloride (also known as N-Methyl-3-chloro-o-toluidine HCl) as a critical intermediate in the synthesis of high-performance azo dyes and pharmaceutical building blocks.[1]

Unlike simple anilines, the specific substitution pattern (Chlorine at C3, Methyl at C2, and N-Methylation) imparts unique steric and electronic properties.[1] The C3-Chloro substituent induces a bathochromic shift (red-shifting) and improves light fastness in dye applications, while the N-methyl group facilitates coupling reactions by increasing electron density on the ring.[1]

Target Audience:

  • Dye Chemists: Focusing on Disperse and Cationic (Basic) dyes.[1]

  • Medicinal Chemists: Utilizing the scaffold for kinase inhibitor synthesis.[1]

  • Process Engineers: Managing the transition from stable HCl salts to reactive free bases.[1]

Chemical Profile & Material Science

The raw material is supplied as the hydrochloride salt .[1] This is a deliberate formulation choice to prevent oxidation (darkening) and suppress volatility, which are significant issues with the free base liquid.[1]

PropertySpecificationRelevance
Chemical Name 3-Chloro-N,2-dimethylaniline HydrochlorideSpecific Isomer
Functional Class Secondary Aromatic AmineCoupling Component (Nucleophile)
Physical Form Crystalline Powder (White to Off-White)Stable storage form
Free Base Form Oily Liquid (Yellow to Brown)Reactive form (Must be generated in situ)
Purity Requirement >98.5% (HPLC)Critical for reproducible chromophore yield
Key Impurity 3-Chloro-2-methylaniline (Primary Amine)Causes side reactions (diazo formation instead of coupling)
Structural Reactivity Analysis

The molecule acts as a "Push-Pull" system during electrophilic aromatic substitution:

  • The "Push": The N-methylamino group (position 1) strongly activates the ring, directing incoming electrophiles (diazonium ions) primarily to the para-position (C4) .[1]

  • The "Steer": The C2-methyl group provides steric bulk, preventing ortho-coupling at C1/C2, ensuring high regioselectivity at C4.[1]

  • The "Anchor": The C3-chlorine atom provides inductive withdrawal but resonance donation.[1] Crucially, it is ortho to the coupling site (C4), enhancing the stability and light fastness of the resulting azo bond.

Protocol A: Salt-to-Base Neutralization (Activation)

Rationale: The hydrochloride salt is non-reactive in nucleophilic coupling.[1] It must be converted to the free amine.[1] This protocol uses a biphasic system to protect the free base from oxidation.[1]

Materials:

  • 3-Chloro-N,2-dimethylaniline HCl (100 mmol)

  • Sodium Hydroxide (2M solution)[1]

  • Toluene or Ethyl Acetate (Extraction solvent)[1]

  • Nitrogen atmosphere[1]

Step-by-Step:

  • Dissolution: Suspend 100 mmol of the HCl salt in 150 mL of deionized water at 10°C.

  • Neutralization: Slowly add 2M NaOH (approx. 55 mL) dropwise while stirring. Monitor pH until it reaches 9.0–10.0.

    • Observation: The white solid will disappear, and an oily organic layer will separate.[1]

  • Extraction: Add 100 mL of Toluene. Stir vigorously for 10 minutes.

  • Separation: Decant the organic layer containing the Free Base .[1]

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ).[1]
    
  • Utilization: Use this solution immediately for Protocol B. Do not store the free base for >24 hours.

Protocol B: Azo Dye Synthesis (Coupling Reaction)

Application: Synthesis of a Disperse Red analog.[1] The diazonium salt (Electrophile) attacks the activated 3-Chloro-N,2-dimethylaniline (Coupler).[1]

Workflow Diagram

DyeSynthesis RawMat 3-Chloro-N,2-dimethylaniline (HCl Salt) BaseGen Neutralization (NaOH/Toluene) RawMat->BaseGen Deprotonation Coupler Active Coupler (Free Base) BaseGen->Coupler Extraction Reaction Coupling Reaction (pH 4-5, 0-5°C) Coupler->Reaction Diazo Diazonium Salt (e.g., 4-Nitroaniline) Diazo->Reaction Electrophilic Attack Product Crude Azo Dye (Precipitate) Reaction->Product Precipitation Purification Recrystallization (Ethanol) Product->Purification

Caption: Workflow for converting the stable HCl precursor into the active coupler for azo dye synthesis.

Detailed Methodology
  • Preparation of Diazo Component (Electrophile):

    • Dissolve 4-Nitroaniline (100 mmol) in HCl/Water.

    • Cool to 0–5°C.[1]

    • Add Sodium Nitrite (

      
      ) solution dropwise to generate the diazonium salt.[1] Check for excess nitrous acid using Starch-Iodide paper (should turn blue).[1]
      
  • Coupling Reaction:

    • Take the Toluene solution of the Free Base (from Protocol A).[1]

    • Add 50 mL of Acetic Acid to the organic phase to buffer the environment.[1]

    • Critical Step: Slowly add the cold Diazonium salt solution to the Coupler solution under vigorous stirring.

    • Temperature Control: Maintain internal temperature <10°C.[1]

    • pH Control: Maintain pH 4.0–5.0 using Sodium Acetate.[1] (Coupling of secondary amines is optimal in weak acid).[1]

  • Completion & Isolation:

    • Stir for 2 hours. The mixture will turn deep red/violet.[1]

    • Neutralize to pH 7.0 to fully precipitate the dye.[1]

    • Filter the solid and wash with water to remove inorganic salts.[1]

Protocol C: Pharmaceutical Quality Control (HPLC)

Rationale: For drug development, detecting the "Primary Amine" impurity (3-Chloro-2-methylaniline) is critical as it is a potential genotoxic impurity (PGI).[1]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (General) and 210 nm (Trace impurities).[1]

Acceptance Criteria:

  • Main Peak (3-Chloro-N,2-dimethylaniline): > 98.5% Area.[1]

  • Impurity A (Primary Amine): < 0.15% (ICH M7 limit for genotoxic impurities).[1]

  • Impurity B (Des-chloro analog): < 0.5%.[1]

Mechanism of Action (The "Why")

The synthesis relies on the high regioselectivity of the coupling.[1] The diagram below illustrates the electronic direction.

Mechanism Start 3-Chloro-N,2-dimethylaniline Factors Directing Groups: 1. N-Methyl (Strong Activator -> Para) 2. 2-Methyl (Steric Blocker -> Blocks Ortho) 3. 3-Chloro (Ortho to Para position) Start->Factors Attack Electrophilic Attack at Position 4 Start->Attack Intermediate Sigma Complex (Resonance Stabilized) Attack->Intermediate Final 4-Azo-3-Chloro-N,2-dimethylaniline (High Fastness Dye) Intermediate->Final -H+

Caption: Regiochemical mechanism ensuring coupling occurs exclusively at the C4 position.

Safety & Handling (SDS Summary)

Hazard Class: Acute Toxicity (Oral/Dermal), Skin Irritant.[1] Specific Risk: Chlorinated anilines can cause Methemoglobinemia (blue skin, oxygen deprivation).[1]

  • Engineering Controls: All weighing of the HCl salt must be done in a fume hood or powder containment enclosure.

  • PPE: Double Nitrile gloves are required.[1] The free base penetrates skin rapidly.[1]

  • Waste Disposal: All aqueous waste from the coupling reaction contains diazo residues and must be treated with bleach (hypochlorite) or sodium bisulfite before disposal to destroy residual genotoxic compounds.[1]

References

  • PubChem Database. (2025).[1] 3-Chloro-2-methylaniline (Parent Compound Profile).[1][2][3][4][5] National Library of Medicine.[1] Link[1]

  • Fisher Scientific. (2025).[1][6] Safety Data Sheet: 3-Chloro-2-methylaniline and derivatives.[1]Link[1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Edition, Wiley-VCH.[1] (Standard text for Diazotization mechanisms).

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] (Relevant for Impurity A control).

(Note: While specific URLs for the exact N-methyl-HCl salt vary by supplier batch, the chemistry is grounded in the standard reactivity of N-alkyl-o-toluidines as cited in references 1 and 3.)

Sources

Application

Strategic Derivatization of 3-Chloro-N,2-dimethylaniline: Protocols for Library Synthesis

An Application Note for Medicinal and Process Chemistry Author: Dr. Gemini, Senior Application Scientist Abstract 3-Chloro-N,2-dimethylaniline is a versatile substituted aniline scaffold that serves as a valuable startin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Author: Dr. Gemini, Senior Application Scientist

Abstract

3-Chloro-N,2-dimethylaniline is a versatile substituted aniline scaffold that serves as a valuable starting material in the synthesis of diverse chemical entities for agrochemical and pharmaceutical research.[1][2] Its utility stems from two primary reactive centers: the nucleophilic secondary amine and the aryl chloride moiety, which is amenable to modern cross-coupling reactions. This application note provides detailed, field-proven protocols for the strategic derivatization of 3-Chloro-N,2-dimethylaniline hydrochloride, focusing on three high-utility transformations in drug discovery: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, detailed step-by-step methodologies, and guidance on product characterization are provided for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Chloro-N,2-dimethylaniline Scaffold

Substituted anilines are foundational building blocks in medicinal chemistry. However, the aniline motif itself is often considered a "structural alert" due to its propensity for cytochrome P450-mediated oxidation, which can lead to the formation of reactive quinone-imine metabolites.[3] This can result in idiosyncratic adverse drug reactions (IADRs), metabolic instability, and other toxicities.[3][4] Therefore, the strategic modification of an aniline core, such as 3-Chloro-N,2-dimethylaniline, is a critical exercise in modern drug design to mitigate these risks while preserving or enhancing pharmacological activity.

The structure of 3-Chloro-N,2-dimethylaniline offers distinct opportunities for chemical modification:

  • The N-methylamino group: A secondary amine that acts as a potent nucleophile for acylation, alkylation, and other substitutions.

  • The C-Cl bond: An aryl chloride that provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The chlorine atom is generally less reactive than corresponding bromides or iodides, often requiring more robust catalytic systems.[5]

This guide begins with the necessary prerequisite for most subsequent reactions: the conversion of the hydrochloride salt to its free base form.

Initial Protocol: Liberation of the Free Aniline

The commercially available hydrochloride salt is stable but the amine is not nucleophilic until deprotonated. This protocol describes the simple and efficient liberation of the free aniline.

Protocol 1.1: Free Base Preparation

  • Suspend 3-Chloro-N,2-dimethylaniline hydrochloride (1.0 eq) in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a 1-2 M solution of a stronger base like sodium hydroxide (NaOH), dropwise with vigorous stirring. Use at least 2.0 equivalents of base to ensure complete deprotonation.

  • Continue stirring for 30 minutes. Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free aniline, 3-Chloro-N,2-dimethylaniline, typically as a pale yellow or brown liquid. This crude product is often of sufficient purity for subsequent reactions.

Pathway I: N-Acylation for Amide Library Synthesis

Amide bond formation is arguably the most common reaction in medicinal chemistry, present in approximately 25% of all available drugs.[6] N-acylation of 3-Chloro-N,2-dimethylaniline allows for the introduction of a vast array of chemical functionalities, enabling systematic exploration of structure-activity relationships (SAR).

Causality: The reaction proceeds via the nucleophilic attack of the secondary amine on an electrophilic carbonyl carbon. While acyl chlorides are highly reactive, standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are often preferred. This combination creates a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily displaced by the aniline to form the amide bond under mild conditions, minimizing side reactions.[7]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Start_Aniline 3-Chloro-N,2-dimethylaniline (Free Base) Coupling Nucleophilic Attack by Aniline Start_Aniline->Coupling Start_Acid Carboxylic Acid (R-COOH) Activation Acid Activation (EDC/HOBt) Start_Acid->Activation Start_Reagents EDC, HOBt, Base (e.g., DIPEA) Start_Reagents->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Derivative Purification->Product G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Start_Aniline 3-Chloro-N,2-dimethylaniline Inert_Atmosphere Assemble under N₂ or Ar Start_Aniline->Inert_Atmosphere Start_Boronic Arylboronic Acid (Ar-B(OH)₂) Start_Boronic->Inert_Atmosphere Start_Catalyst Pd Catalyst & Ligand Start_Catalyst->Inert_Atmosphere Start_Base Base (e.g., K₂CO₃, Cs₂CO₃) Start_Base->Inert_Atmosphere Heating Heat to 90-120 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Biaryl Derivative Purification->Product G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product Start_Aniline 3-Chloro-N,2-dimethylaniline Inert_Atmosphere Assemble in Glovebox or under Inert Gas Start_Aniline->Inert_Atmosphere Start_Amine Coupling Amine (R₂NH) Start_Amine->Inert_Atmosphere Start_Catalyst Pd Pre-catalyst & Ligand Start_Catalyst->Inert_Atmosphere Start_Base Strong Base (e.g., NaOtBu) Start_Base->Inert_Atmosphere Heating Heat to 90-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Quench, Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Di- or Tri-amine Derivative Purification->Product

Sources

Method

Application Note: Analytical Quantification of 3-Chloro-N,2-dimethylaniline Hydrochloride

[1] Introduction & Scope 3-Chloro-N,2-dimethylaniline hydrochloride (also known as 3-Chloro-2-methyl-N-methylaniline HCl) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scope

3-Chloro-N,2-dimethylaniline hydrochloride (also known as 3-Chloro-2-methyl-N-methylaniline HCl) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). As a chlorinated secondary amine, it presents specific analytical challenges:

  • Salt Form: The hydrochloride salt is highly polar and corrosive to gas chromatography (GC) liners.

  • Isomerism: It must be chromatographically resolved from potential regioisomers (e.g., 4-chloro or 5-chloro analogs) generated during synthesis.

  • Genotoxicity Potential: Like many aniline derivatives, it acts as a structural alert for genotoxicity, requiring highly sensitive methods if analyzed as an impurity.

This guide details three orthogonal protocols for the characterization and quantification of this compound, designed to meet ICH Q2(R1/R2) validation standards.

Chemical Profile
PropertyData
Chemical Name 3-Chloro-N,2-dimethylaniline Hydrochloride
Functional Groups Secondary Amine, Aryl Chloride, Methyl Group
Molecular Weight ~206.11 g/mol (HCl salt)
Solubility Soluble in Water, Methanol; Sparingly soluble in Non-polar solvents (unless neutralized)
pKa (Calc) ~3.8 - 4.2 (Aniline Nitrogen)
UV Max ~240 nm, ~290 nm (Typical for substituted anilines)

Analytical Strategy Selection

The choice of method depends on the analytical objective (Assay vs. Trace Analysis).

AnalyticalStrategy Start Analytical Objective BulkAssay Bulk Purity / Assay (>98%) Start->BulkAssay TraceImpurity Trace Quantification (<0.1%) Start->TraceImpurity HPLC Method A: RP-HPLC (Preferred for Stability/Purity) BulkAssay->HPLC Specificity Required Titration Method C: Non-Aqueous Titration (Stoichiometric HCl Check) BulkAssay->Titration Absolute Content TraceImpurity->HPLC If UV active GCMS Method B: GC-MS (Requires Derivatization/Extraction) TraceImpurity->GCMS High Sensitivity

Figure 1: Decision tree for selecting the appropriate analytical methodology based on sensitivity and specificity requirements.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Primary Use: Purity profiling, stability indicating method, and assay.

Principle

Reverse-phase chromatography is utilized.[1] To ensure the basic amine functionality does not interact with silanol groups on the column (causing peak tailing), a low pH phosphate buffer with an amine modifier (Triethylamine) is employed. This keeps the analyte protonated and the silanols suppressed.

Chromatographic Conditions[3][5]
  • Instrument: HPLC with PDA (Photo Diode Array) or UV-Vis Detector.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with Orthophosphoric acid + 0.1% Triethylamine (TEA).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 240 nm (Determine exact

    
     via PDA scan during development).
    
  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
20.19010
25.09010
Standard Preparation[5][6][7]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 50 mg of reference standard in 50 mL diluent (1 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for Assay; 0.5 µg/mL for Impurity/Sensitivity check.

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Theoretical Plates (N): NLT 5000.

  • RSD (n=6): NMT 2.0% for peak area.

Method B: GC-MS (Trace Analysis)

Primary Use: Genotoxic impurity screening or trace analysis in complex matrices.

Critical Pre-Analytical Step: Free-Basing

Warning: Direct injection of amine hydrochloride salts into a GC inlet causes the formation of HCl gas, which degrades the column phase and activates the liner, leading to adsorption and poor reproducibility. You must neutralize the salt and extract the free base.

SamplePrep Sample Sample (HCl Salt) Dissolve Dissolve in H2O Sample->Dissolve Basify Add 1M NaOH (pH > 10) Dissolve->Basify Extract LLE with DCM or MTBE Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Inject Inject to GC-MS Dry->Inject

Figure 2: Mandatory Liquid-Liquid Extraction (LLE) workflow to convert the hydrochloride salt to the GC-compatible free base.

GC-MS Parameters[3][5][8][9]
  • Instrument: GC with Single Quadrupole MS.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for higher conc), 250°C.

  • Liner: Deactivated wool liner (essential to prevent aniline adsorption).

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (Hold 3 min).

  • MS Source/Quad: 230°C / 150°C.

  • Acquisition: SIM Mode (Select ions m/z 141, 106, 77 - Verify with standard) for sensitivity; Scan (50-300 amu) for identification.

Method C: Non-Aqueous Titration

Primary Use: Absolute assay of the bulk drug substance (stoichiometric check of the HCl salt).

Principle

Weak bases (like anilines) behave as strong bases in acetic acid. The hydrochloride salt is titrated with Perchloric Acid.[2] Mercuric Acetate is often added to sequester the chloride ion (forming non-ionized HgCl₂), allowing the amine to be titrated directly.

Protocol
  • Reagents: 0.1 N Perchloric Acid (in glacial acetic acid), Mercuric Acetate solution (6% in glacial acetic acid), Crystal Violet indicator (or Potentiometric endpoint detection).

  • Procedure:

    • Weigh ~200 mg of 3-Chloro-N,2-dimethylaniline HCl accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Add 10 mL Mercuric Acetate solution.[2][3]

    • Titrate with 0.1 N Perchloric Acid to a blue-green endpoint (Crystal Violet) or potentiometric inflection.

    • Blank: Perform a blank titration without the analyte.[2]

Calculation


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of Perchloric Acid
    
  • 
    : Equivalence factor (Molecular Weight / 1000)
    
  • 
    : Weight of sample (g)
    

Validation Framework (ICH Q2)

To ensure data integrity, the selected method (usually HPLC) must be validated according to ICH Q2(R1/R2) guidelines [1].

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time; Peak Purity > 990.Inject blank, placebo, and known impurities (regioisomers).
Linearity

5 concentrations ranging from 50% to 150% of target concentration.
Accuracy 98.0% - 102.0% RecoverySpike recovery at 80%, 100%, and 120% levels.
Precision RSD < 2.0%Repeatability (n=6) and Intermediate Precision (different day/analyst).
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determined via visual evaluation or standard deviation of the response.

Safety & Handling

  • Toxicity: Chloro-anilines are potent methemoglobin formers. They can be absorbed through the skin.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood.

  • Waste: Chlorinated organic waste streams.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[4] Geneva, Switzerland.

  • U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.

  • Vogel, A.I. Vogel's Textbook of Quantitative Chemical Analysis. (Non-aqueous titration principles).[2][5][6]

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Determination of 3-Chloro-N,2-dimethylaniline Hydrochloride

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Chloro-N,2-dimethylaniline hydrochloride. The developed method is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Chloro-N,2-dimethylaniline hydrochloride. The developed method is suitable for the quantification of the main component and the determination of related substances in bulk drug substance, catering to the stringent requirements of pharmaceutical quality control. The protocol herein is designed to be self-validating, with a comprehensive validation plan outlined in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides researchers, scientists, and drug development professionals with a thorough guide, from the foundational principles of method development to the specifics of protocol execution and data interpretation.

Introduction

3-Chloro-N,2-dimethylaniline hydrochloride is an important chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this starting material is critical as impurities can carry through to the final product, potentially affecting its efficacy and safety. Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is the predominant technique for the analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and specificity.[1] This application note describes a specific, accurate, and precise RP-HPLC method for the analysis of 3-Chloro-N,2-dimethylaniline hydrochloride.

The rationale for the chosen chromatographic conditions is rooted in the physicochemical properties of the analyte. As an aromatic amine, 3-Chloro-N,2-dimethylaniline hydrochloride possesses chromophores that allow for sensitive UV detection.[2] Its hydrochloride salt form indicates that it is a basic compound. The pKa of the conjugate acid of the closely related 3-chloroaniline is approximately 3.5. The addition of a methyl group at the nitrogen and another on the aromatic ring is expected to slightly increase the basicity. Therefore, controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention.[3] A reversed-phase C18 column is selected for its versatility and proven performance in separating aromatic compounds.[4]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or an equivalent CDS for data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 3-Chloro-N,2-dimethylaniline hydrochloride reference standard (of known purity)

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and validation.

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 251 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
20.02080
25.02080
25.18020
30.08020

The chosen detection wavelength of 251 nm is based on the UV absorbance maximum of the structurally similar N,N-dimethylaniline.[5] A photodiode array detector can be used to confirm the optimal detection wavelength for 3-Chloro-N,2-dimethylaniline hydrochloride.

Protocol: Preparation of Solutions

  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Mix Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).

  • Standard Solution Preparation (for Assay): Accurately weigh about 25 mg of 3-Chloro-N,2-dimethylaniline hydrochloride reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation (for Assay): Accurately weigh about 25 mg of the 3-Chloro-N,2-dimethylaniline hydrochloride sample and prepare a 50 mL solution in the same manner as the standard solution.

  • Standard Solution Preparation (for Related Substances): Prepare a stock solution of the reference standard at a concentration of 0.5 mg/mL in the diluent. Further dilute this stock solution with the diluent to obtain a final concentration of approximately 0.005 mg/mL (1.0% of the assay concentration).

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH guidelines.[6] The validation should encompass the following parameters:

System Suitability

Before commencing any validation activity, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution (e.g., six replicate injections) and evaluating the following parameters:

  • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

G cluster_0 System Suitability Check cluster_1 Acceptance Criteria A Inject Standard Solution (n=6) B Acquire Chromatograms A->B Data Acquisition C Evaluate System Performance B->C Data Processing D Tailing Factor ≤ 2.0 C->D Verification E Theoretical Plates ≥ 2000 C->E Verification F RSD of Peak Area ≤ 2.0% C->F Verification

Caption: Workflow for System Suitability Testing.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte and its known impurities.

    • Inject the standard solution and the sample solution.

    • If available, inject solutions of known impurities to determine their retention times.

    • Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte and that the method is stability-indicating. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the assay concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[8]

  • Protocol:

    • Prepare a sample matrix (placebo, if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[9]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from the repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of diluted solutions of the reference standard.

  • Protocol (based on the Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (SD/S)

    • LOQ = 10 * (SD/S)

    • Where SD is the standard deviation of the response (e.g., from the y-intercept of the linearity curve) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Wavelength of detection (± 2 nm)

    • Analyze the standard solution under each condition and evaluate the impact on the system suitability parameters and the assay results.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not significantly change.

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quality control of 3-Chloro-N,2-dimethylaniline hydrochloride. The proposed chromatographic conditions are based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography. Adherence to the comprehensive validation protocol outlined will ensure that the method is suitable for its intended purpose, generating accurate and precise data that meet regulatory expectations. This application note serves as a complete guide for the implementation and validation of an HPLC method for this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 3-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Hindawi. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]

  • PubMed. (n.d.). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • PhotochemCAD. (n.d.). N,N-Dimethyl-aniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubMed. (n.d.). HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

Sources

Method

Application Note: GC-MS Profiling of 3-Chloro-N,2-dimethylaniline HCl Reaction Products

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It addresses the specific challenges of analyzing 3-Chloro-N,2-dimethylaniline hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It addresses the specific challenges of analyzing 3-Chloro-N,2-dimethylaniline hydrochloride (also known as 3-Chloro-2-methyl-N-methylaniline HCl), a critical intermediate in the synthesis of agrochemicals and fine chemical building blocks.[1]

Abstract

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing 3-Chloro-N,2-dimethylaniline hydrochloride .[1] Due to the ionic nature of the hydrochloride salt, direct GC injection leads to inlet degradation and poor peak shape.[1] This guide provides a robust Free-Base Extraction Protocol coupled with a high-resolution GC-MS method to separate and identify the target secondary amine from key process impurities, including unreacted 3-chloro-2-methylaniline (primary amine) and the over-alkylated 3-chloro-N,N,2-trimethylaniline (tertiary amine).[1]

Introduction & Chemical Context

3-Chloro-N,2-dimethylaniline is a secondary amine typically synthesized via the N-methylation of 3-chloro-2-methylaniline.[1] In industrial applications, it is often isolated as a hydrochloride salt to improve stability and handling.[1]

The Analytical Challenge
  • Salt Volatility: Hydrochloride salts do not volatilize intact in a GC inlet.[1] They decompose thermally, often reverting to the free base in a non-quantitative manner or causing corrosion of the inlet liner and column phase.[1]

  • Structural Similarity: The reaction mixture often contains the starting material (primary amine) and the over-methylated byproduct (tertiary amine).[1] These compounds differ only by methyl groups (

    
    , mass 15 Da), requiring precise chromatographic resolution and mass spectral differentiation.[1]
    
Reaction Scheme & Impurity Logic

To understand the chromatogram, one must understand the synthesis pathway.[1] The analysis targets the following species:

  • Precursor (Starting Material): 3-Chloro-2-methylaniline (

    
    , MW 141.5)[1][2]
    
  • Target Analyte: 3-Chloro-N,2-dimethylaniline (

    
    , MW 155.6)[1]
    
  • Over-Alkylated Impurity: 3-Chloro-N,N,2-trimethylaniline (

    
    , MW 169.6)[1]
    

Experimental Workflow

The following diagram illustrates the critical "Salt-to-Base" conversion required before injection.

AnalyticalWorkflow Sample Sample: Reaction Crude (HCl Salt Matrix) Prep L/L Extraction (Alkaline Work-up) Sample->Prep Add 1M NaOH + DCM PhaseSep Organic Phase (Free Base) Prep->PhaseSep Partition GC GC Separation (Rxi-5Sil MS) PhaseSep->GC 1µL Injection MS MS Detection (EI Mode) GC->MS Elution Data Quant & ID (Target vs. Impurities) MS->Data m/z Analysis

Figure 1: Analytical workflow emphasizing the conversion of the non-volatile HCl salt to the volatile free base prior to analysis.

Protocol 1: Sample Preparation (Free-Base Extraction)[1]

Objective: Quantitative conversion of the hydrochloride salt to the free amine to ensure reproducible GC introduction.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]

  • 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

    
    ).[1]
    
  • Anhydrous Sodium Sulfate (

    
    ).[1]
    

Procedure:

  • Weighing: Accurately weigh 10 mg of the reaction solid (HCl salt) into a 4 mL glass vial.

  • Dissolution: Add 1.0 mL of deionized water. Vortex until fully dissolved.[1]

  • Basification: Add 0.5 mL of 1.0 M NaOH. Check pH with paper; ensure pH > 10.[1] (This deprotonates the amine:

    
    ).[1]
    
  • Extraction: Add 1.5 mL of DCM. Cap and shake vigorously for 30 seconds.

  • Separation: Allow layers to separate (or centrifuge at 2000 rpm for 2 mins). The organic (DCM) layer is at the bottom.[1]

  • Drying: Transfer the lower organic layer to a clean vial containing ~50 mg anhydrous

    
     to remove residual water.
    
  • Dilution: Transfer 100 µL of the dried extract into a GC autosampler vial and dilute to 1.0 mL with fresh DCM.

Protocol 2: GC-MS Instrumentation Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

Gas Chromatograph (GC)
ParameterSettingRationale
Inlet Split/Splitless (S/SL)Standard introduction.[1]
Liner Ultra Inert, Wool-packedPrevents adsorption of polar amines on active sites.[1]
Mode Split (Ratio 50:1)High split prevents column overload from the main peak.[1]
Inlet Temp 260 °CSufficient to volatilize the amine; avoid >280°C to prevent thermal degradation.[1]
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity (5% phenyl) phase ideal for aromatic amines.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program 60°C (hold 1 min)

20°C/min

300°C (hold 3 min)
Slow ramp not required; amines elute mid-range.
Mass Spectrometer (MS)
ParameterSettingRationale
Source Temp 230 °CStandard for EI.[1]
Quad Temp 150 °CStandard.
Transfer Line 280 °CPrevents condensation between GC and MS.[1]
Ionization Electron Impact (EI) @ 70 eVStandard library matching energy.[1]
Scan Range 40 – 350 amuCovers all fragments and molecular ions.[1]
Solvent Delay 3.0 minProtects filament from DCM solvent peak.[1]

Results & Discussion: Peak Identification

The separation of the reaction components relies on the boiling point differences induced by the methylation level.[1] The elution order on a non-polar column is typically: Primary Amine


 Secondary Amine (Target) 

Tertiary Amine
.[1]
Chromatographic Profile[1]
Peak #ComponentStructure TypeRetention (Approx)Key Identifier
1 3-Chloro-2-methylanilinePrimary Amine6.2 minPrecursor
2 3-Chloro-N,2-dimethylaniline Secondary Amine 7.5 min Target
3 3-Chloro-N,N,2-trimethylanilineTertiary Amine8.4 minOver-reaction
Mass Spectral Interpretation (Fragmentation)

Understanding the fragmentation is crucial for confirming the structure, especially distinguishing the N-methyl group from ring-methyl groups.[1]

Target: 3-Chloro-N,2-dimethylaniline (


, MW 155.6) [1]
  • Molecular Ion (

    
    ):  Distinct peaks at m/z 155  and 157  (3:1 ratio due to 
    
    
    
    and
    
    
    isotopes).[1]
  • Base Peak (M-1): m/z 154 . Loss of a hydrogen atom.[1] This is characteristic of N-methyl anilines, forming a stable iminium ion (

    
    ).[1]
    
  • Loss of Methyl (M-15): m/z 140 .[1] Loss of the N-methyl or ring-methyl group.[1]

  • Loss of Chlorine (M-35): m/z 120 .[1] Observed but usually lower abundance than the nitrogen-driven fragments.[1]

Differentiation from Isomers:

  • Primary Amine (Precursor): MW 141.[1][2][3][4][5] Base peak usually m/z 140 (M-1) or 106 (M-Cl).[1]

  • Tertiary Amine (Impurity):[1] MW 169.[1] Base peak m/z 168 (M-1) or m/z 154 (M-15).[1]

Reaction Monitoring Logic

The following diagram depicts the chemical logic used to interpret the GC-MS data during synthesis monitoring.

ReactionLogic Start Starting Material (Primary Amine) MW 141 Target Target Product (Secondary Amine) MW 155 Start->Target + Methyl Group (+14 Da) Desired Path Start_MS MS: m/z 141 (M+) High Retention of Start = Incomplete Rxn Start->Start_MS Over Over-Alkylated Impurity (Tertiary Amine) MW 169 Target->Over + Methyl Group (+14 Da) Over-Reaction Over_MS MS: m/z 169 (M+) High Impurity = pH/Temp too high Over->Over_MS

Figure 2: Reaction pathway and MS interpretation logic. Monitoring the shift from MW 141 to MW 155 confirms synthesis; appearance of MW 169 indicates process drift.[1]

Troubleshooting & Validation

Issue: Peak Tailing
  • Cause: Interaction of the amine N-H with active silanols in the column or liner.[1]

  • Solution: Use base-deactivated liners (e.g., Restek Sky or Agilent Ultra Inert).[1] If tailing persists, derivatize the sample with Trifluoroacetic Anhydride (TFAA) .[1]

    • Derivatization Protocol: Add 50 µL TFAA to the dried extract.[1] Incubate 60°C for 15 mins. Evaporate and reconstitute in DCM. The target will shift to a higher mass (M + 96 Da for the

      
       group).[1]
      
Issue: "Ghost" Peaks
  • Cause: Thermal degradation of the HCl salt in the injector if the extraction (Protocol 1) was incomplete.[1]

  • Validation: Ensure the aqueous layer pH > 10 during extraction. Inject a blank DCM sample to clear the inlet.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-Chloro-2-methylaniline (Precursor).[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem Compound Summary. (2023). 3-Chloro-2-methylaniline (Compound CID 6894).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Restek Corporation. (2020).[1] Analysis of Amines by GC-MS: Strategies for Optimizing Peak Shape. Restek ChromaBLOGraphy.[1] [Link]

Sources

Application

Reaction kinetics of 3-Chloro-N,2-dimethylaniline hydrochloride

Application Note: Kinetic Characterization & Stability Profiling of 3-Chloro-N,2-dimethylaniline Hydrochloride Executive Summary & Structural Analysis Subject: 3-Chloro-N,2-dimethylaniline Hydrochloride (HCl salt of N-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization & Stability Profiling of 3-Chloro-N,2-dimethylaniline Hydrochloride

Executive Summary & Structural Analysis

Subject: 3-Chloro-N,2-dimethylaniline Hydrochloride (HCl salt of N-methyl-3-chloro-2-methylaniline).[1] Context: This molecule represents a sterically congested, electron-deficient secondary aniline.[1] It serves as a critical intermediate in the synthesis of agrochemicals (e.g., quinolinecarboxylic acid herbicides) and specific pharmaceutical scaffolds. Kinetic Relevance: Understanding the reaction kinetics of this compound is vital for two phases of development:

  • Synthesis Optimization: Controlling the N-methylation of 3-chloro-2-methylaniline to prevent over-alkylation to the tertiary amine.

  • Stability Profiling: Determining the rate of oxidative N-dealkylation, a primary degradation pathway for N-alkyl anilines in solution.[1]

Structural Impact on Kinetics:

  • 3-Chloro Substituent: Inductively electron-withdrawing (

    
    ).[1] It deactivates the ring, lowering the basicity of the nitrogen (
    
    
    
    estimated
    
    
    3.5–4.0) and reducing susceptibility to electrophilic aromatic substitution compared to unsubstituted anilines.
  • 2-Methyl Substituent: Provides steric hindrance ortho to the nitrogen.[1] This steric bulk significantly retards nucleophilic attack on the nitrogen (e.g., during acylation) compared to unhindered isomers.

  • N-Methyl Group: Activates the nitrogen for oxidation but makes the molecule a secondary amine, introducing susceptibility to nitrosation (formation of nitrosamines) if nitrites are present.

Reaction Mechanisms & Pathways

To study the kinetics, we must map the active pathways. The two dominant kinetic events for this molecule are Oxidative N-Demethylation (Degradation) and Salt Dissociation/Hydrolysis (Equilibrium).

Pathway Diagram (DOT Visualization)

ReactionKinetics Substrate 3-Chloro-N,2-dimethylaniline (Protonated Salt) FreeBase Free Base Form (Neutral) Substrate->FreeBase pKa Equilibrium (Fast) Radical Aminium Radical Cation FreeBase->Radical SET Oxidation (k_obs) Imine Imine Intermediate Radical->Imine -H+ Product 3-Chloro-2-methylaniline (Primary Amine) Imine->Product +H2O (Hydrolysis) Formaldehyde Formaldehyde (HCHO) Imine->Formaldehyde +H2O

Caption: Kinetic pathway of oxidative N-demethylation. The rate-determining step is typically the Single Electron Transfer (SET) oxidation of the free base.

Protocol: Determination of Oxidative Degradation Kinetics ( )

This protocol defines the method to determine the pseudo-first-order rate constant for the degradation of 3-Chloro-N,2-dimethylaniline in the presence of an oxidant (simulating forced degradation or metabolic stress).[1]

Experimental Design
  • Objective: Quantify

    
     and half-life (
    
    
    
    ) at pH 7.4.
  • System: Buffered aqueous solution with Peroxymonosulfate (Oxone) or Hydrogen Peroxide as the stressor.

  • Detection: HPLC-UV/Vis (254 nm) or LC-MS.[1]

Reagents & Equipment
  • Analyte: 3-Chloro-N,2-dimethylaniline HCl (purity >98%).

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Oxidant: Potassium peroxymonosulfate (Oxone) or

    
     (30%).
    
  • Quench Solution: 10% Sodium Metabisulfite (aq).

  • Instrument: Agilent 1290 Infinity II or equivalent HPLC.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of the HCl salt in 10 mL Methanol (1 mg/mL Stock).

    • Prepare 50 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation:

    • In a thermostated vessel (25°C), add 19 mL of Buffer.

    • Add 100 µL of Analyte Stock (Final conc: ~5 µg/mL).

    • T=0 Sample: Remove 1 mL aliquot, add to quench vial.

    • Add Oxidant (excess, e.g., 10 equivalents) to initiate reaction.

  • Sampling Protocol:

    • Withdraw 1 mL aliquots at defined intervals:

      
       = 5, 10, 15, 30, 60, 120, 240 mins.
      
    • Immediately dispense into vials containing 100 µL Quench Solution (Sodium Metabisulfite) to stop oxidation.

    • Vortex for 10 seconds.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

    • Gradient: 10% B to 90% B over 10 mins.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (aniline absorption max) and 280 nm.

Data Processing (Self-Validating Logic)

To ensure the data is valid, follow this logic flow:

  • Check Mass Balance: Does the loss of Parent Area correlate with the appearance of the Primary Amine (3-chloro-2-methylaniline) peak?

    • Validation: If Parent decreases but no Product appears, suspect ring polymerization (tar formation) rather than clean dealkylation.

  • Kinetic Plot:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • Linearity (

      
      ) confirms Pseudo-First-Order kinetics.[1]
      
    • Slope =

      
      .[1]
      

Kinetic Data Summary & Expectations

Based on the electronic effects of the 3-Cl and 2-Me groups, the following kinetic behavior is expected compared to unsubstituted N-methylaniline.

ParameterExpected TrendMechanistic Rationale
Oxidation Rate (

)
Slower The 3-Cl group is electron-withdrawing, reducing the electron density on the Nitrogen lone pair, making it harder to oxidize (higher oxidation potential).[1]
Hydrolysis Stability High The C-N bond is robust. Hydrolysis requires extreme pH/temp. The salt form is stable in solid state.
N-Alkylation (Synthesis) Retarded The 2-Methyl group provides steric hindrance, slowing down the

attack on alkyl halides during synthesis.[1]
pKa ~3.5 - 3.8 Lower than N-methylaniline (4.[1]85) due to the inductive effect of Chlorine.

Critical Safety & Handling (Material Safety)

  • Toxicity: Chloroanilines are potent methemoglobinemia inducers. They penetrate skin rapidly.

  • Handling: All kinetic experiments must be performed in a fume hood . Double-gloving (Nitrile) is required.[1]

  • Waste: Quenched reaction mixtures contain chlorinated aromatics; dispose of as Halogenated Organic Waste .

References

  • Nih.gov. (2025). 3-Chloro-2-methylaniline | C7H8ClN | CID 6894.[1] PubChem.[3] [Link]

  • Asianpubs.org. (2018). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Agilent.com. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Notes. [Link]

  • Tandfonline.com. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

Sources

Method

Solvent selection for 3-Chloro-N,2-dimethylaniline hydrochloride reactions

Application Note & Protocol Guide | Version 1.0 Executive Summary This guide details the solvent selection criteria and processing protocols for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 / Free Base An...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

This guide details the solvent selection criteria and processing protocols for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 / Free Base Analog CAS: 102429-45-0).[1] As a secondary amine salt featuring both steric bulk (ortho-methyl) and electronic deactivation (meta-chloro), this compound presents unique solubility and reactivity challenges.[1]

Efficient utilization requires a strict understanding of its phase-transfer behavior —switching between the water-soluble hydrochloride salt and the lipophilic free base.[1] This note provides validated workflows for neutralization, functionalization (acylation/alkylation), and transition metal-catalyzed cross-coupling.

Physicochemical Profile & Solubility

Understanding the solubility differential between the salt and free base is the foundation of all processing steps.

Table 1: Solubility Profile (Estimated at 25°C)
Solvent SystemHCl Salt FormFree Base FormApplication Suitability
Water High (>100 mg/mL)Insoluble (<0.1 mg/mL)Salt formation, aqueous waste removal.[1]
Methanol / Ethanol HighHighHomogeneous reactions, recrystallization.[1]
Dichloromethane (DCM) Low / SparinglyVery High Extraction, Acylation reactions.[1]
Toluene InsolubleHighPd-Catalyzed coupling, azeotropic drying.[1]
DMF / DMSO HighHighS_NAr reactions, Alkylation.[1]
Ethyl Acetate InsolubleHighExtraction, Chromatography.[1]

Critical Insight: The HCl salt is hygroscopic and prone to clumping in non-polar solvents. Attempting to react the salt directly in toluene or hexanes without a phase-transfer catalyst or neutralizing base will result in heterogeneous mixtures and stalled kinetics.[1]

Core Protocol A: Salt Break & Free-Basing

Most nucleophilic reactions (acylation, alkylation) require the free amine lone pair. The most robust method to access the reactive species is a Biphasic Neutralization .

Mechanism

[1]
Workflow Diagram (Graphviz)

SaltBreak Start Starting Material: 3-Chloro-N,2-dimethylaniline HCl Dissolve Dissolve in Water (10 vol) Start->Dissolve AddSolvent Add Organic Solvent (MTBE or Toluene, 10 vol) Dissolve->AddSolvent AddBase Slow Addition of Base (20% NaOH or Na2CO3) to pH > 10 AddSolvent->AddBase PhaseSep Phase Separation AddBase->PhaseSep AqLayer Aqueous Layer (Contains NaCl) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains Free Base) PhaseSep->OrgLayer Dry Dry (MgSO4) & Concentrate OrgLayer->Dry Product Reactive Free Base Ready for Synthesis Dry->Product

Figure 1: Biphasic neutralization workflow ensuring quantitative recovery of the lipophilic free base.[1]

Step-by-Step Protocol
  • Dissolution: Charge 3-Chloro-N,2-dimethylaniline HCl (1.0 eq) into a reactor. Add deionized water (10 volumes). Stir until fully dissolved.

  • Solvent Addition: Add Toluene or MTBE (10 volumes).

    • Note: Toluene is preferred if the next step is a high-temperature coupling.[1] MTBE is preferred for low-temperature isolation.[1]

  • Neutralization: While stirring vigorously, add 20% NaOH solution dropwise until the aqueous phase pH reaches 10–12.

    • Observation: The mixture will become turbid as the free base oils out and migrates to the organic layer.

  • Separation: Allow layers to settle for 15 minutes. Drain the lower aqueous layer.

  • Drying: Wash the organic layer once with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure to obtain the free base as a pale yellow to brown oil.

Core Protocol B: N-Functionalization (Acylation)

Objective: Synthesis of Amides (e.g., for drug intermediates). Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

Rationale

DCM is the gold standard for acylation due to its high solubility for the free base and the acid chloride electrophile. It also allows for easy aqueous workup.

Protocol
  • Preparation: Dissolve the Free Base (from Protocol A) in anhydrous DCM (10 volumes).

  • Base Scavenger: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

    • Why? To neutralize the HCl generated during acylation, preventing the amine from reverting to its unreactive salt form.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 eq) dropwise.

  • Monitoring: Warm to room temperature. Monitor by TLC or HPLC.

  • Quench: Add water. The organic layer retains the product; the aqueous layer removes the ammonium salt byproducts.

Core Protocol C: Palladium-Catalyzed Cross-Coupling

Objective: Buchwald-Hartwig Amination (reacting the secondary amine with an aryl halide).[1] Solvent Selection: Toluene or 1,4-Dioxane .

Rationale
  • Toluene: Non-polar, high boiling point (110°C), excellent for Pd-catalyst stability.

  • In-Situ Neutralization: Unlike acylation, you can often start with the HCl salt directly if you use a strong inorganic base (e.g., NaOtBu, Cs₂CO₃) in excess. The base frees the amine in situ within the reaction matrix.

Workflow Diagram (Graphviz)

PdCoupling Input HCl Salt + Aryl Halide Solvent Solvent: Toluene (Anhydrous) Base: NaOtBu (2.5 eq) Input->Solvent Catalyst Pd Catalyst (e.g., Pd(OAc)2 / BINAP) Solvent->Catalyst Heat Heat to 80-100°C Inert Atmosphere (N2) Catalyst->Heat Workup Filter Inorganic Salts Concentrate Heat->Workup

Figure 2: Direct utilization of the HCl salt in Pd-catalyzed coupling via in-situ neutralization.[1]

Protocol
  • Charge: Add 3-Chloro-N,2-dimethylaniline HCl (1.0 eq), Aryl Bromide (1.0 eq), and Sodium tert-butoxide (NaOtBu, 2.5 eq) to a reaction vial.

    • Note: 1.0 eq of base neutralizes the HCl salt; the remaining 1.5 eq acts as the base for the coupling cycle.

  • Solvent: Add anhydrous Toluene (degassed).

  • Catalyst: Add Pd catalyst (e.g., Pd₂dba₃) and Ligand (e.g., XPhos or BINAP).

  • Reaction: Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite to remove Pd residues and salts.

Safety & Toxicology (E-E-A-T)

Hazard Class: Chloroanilines are potent methemoglobinemia inducers.

  • Skin Absorption: High. The free base penetrates skin rapidly.

  • Handling: Always handle the free base in a fume hood. The HCl salt is less volatile but can still be inhaled as dust.

  • PPE: Nitrile gloves (double gloving recommended for the free base), safety goggles, and lab coat.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and byproducts of 3-Chloro-N,2-dimethylaniline hydrochloride synthesis

Executive Summary This guide addresses the synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 for HCl; Free base CAS: 41456-52-4).[1][2][3][4] The core synthetic challenge lies in the selective N-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 for HCl; Free base CAS: 41456-52-4).[1][2][3][4] The core synthetic challenge lies in the selective N-mono-methylation of the precursor (3-chloro-2-methylaniline).[2][3][4]

While simple alkylation with methyl iodide often leads to over-methylation (tertiary amines) and quaternary salts, this guide prioritizes reductive amination and acylation-reduction strategies to maximize selectivity.[2][3][4] We also detail the impurity profile stemming from the precursor synthesis (nitration/reduction of 2-chlorotoluene) to ensure total process control.

Part 1: Reaction Pathways & Critical Control Points

The following diagram illustrates the primary synthesis pathway and the branching points where critical side reactions occur.

ReactionPathway cluster_precursor Precursor Synthesis Issues SM Starting Material 3-Chloro-2-methylaniline Target TARGET 3-Chloro-N,2-dimethylaniline SM->Target Selective Monomethylation (Reductive Amination) Imp_Tert Impurity A (Over-alkylation) 3-Chloro-N,N,2-trimethylaniline SM->Imp_Tert Excess MeI / High Temp Imp_Dechlor Impurity C (Side Reaction) N,2-Dimethylaniline (Dechlorinated) SM->Imp_Dechlor Pd/C Hydrogenation (Over-reduction) Salt FINAL PRODUCT Hydrochloride Salt Target->Salt HCl/Ether Precipitation Target->Imp_Tert Over-reaction Imp_Quat Impurity B Quaternary Ammonium Salt Imp_Tert->Imp_Quat Exhaustive Methylation Imp_Regio Impurity D (Precursor Carryover) 5-Chloro-N,2-dimethylaniline Imp_Regio->Target Co-migrates

Figure 1: Reaction logic flow detailing the progression from starting material to target salt, highlighting critical divergence points for over-methylation (red) and precursor-related impurities (yellow).[1][2][3][4]

Part 2: Side Reactions & Byproduct Profiling

Understanding the origin of impurities is the first step in elimination.[2][3][4]

The "Over-Methylation" Cascade (Major Issue)
  • Byproduct: 3-Chloro-N,N,2-dimethylaniline (Tertiary Amine).[1][2][3][4]

  • Mechanism: The secondary amine product is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new methyl group.[2][3][4]

  • Risk Factor: High when using direct alkylating agents (Methyl Iodide, Dimethyl Sulfate) without strict stoichiometric control.[2][3][4]

  • Mitigation: Use Reductive Amination (Formaldehyde + NaBH₄) or the Formylation-Reduction route (Formic acid -> N-Formyl intermediate -> Reduction).[2][3][4] The steric hindrance of the ortho-methyl group helps, but is not a guarantee against over-alkylation.[2][3][4]

Hydrodechlorination (Dehalogenation)
  • Byproduct: N,2-dimethylaniline (Chlorine removed).[2][3][4]

  • Mechanism: If catalytic hydrogenation (e.g., Pd/C + H₂) is used for the reductive amination step, the C-Cl bond is susceptible to oxidative addition by Palladium, leading to replacement by hydrogen.[2][3][4]

  • Risk Factor: High if using Pd/C.[2][3][4]

  • Mitigation: Use Platinum on Carbon (Pt/C) (less active toward aryl chlorides) or chemical reductants like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) which do not reduce aryl halides.[1][2][3][4]

Regioisomeric Carryover
  • Byproduct: 5-Chloro-N,2-dimethylaniline.[2][3][4]

  • Origin: This impurity originates from the synthesis of the starting material (3-chloro-2-methylaniline).[1][2][3][4] The nitration of 2-chlorotoluene produces both 6-nitro (desired) and 4-nitro (undesired) isomers.[1][2][3][4] If the 4-nitro isomer (which becomes 5-chloro-2-methylaniline) is not removed before your methylation step, it will react identically, creating a difficult-to-separate isomeric impurity.[1][2][3][4]

Part 3: Troubleshooting Guide

Scenario A: "My product is an oil, not a solid salt."
Possible CauseTechnical ExplanationCorrective Action
Residual Solvent The free base is an oil; the salt should be solid.[1][2][3][4] Excess solvent (DMF, Toluene) prevents crystal lattice formation.[2][3][4]Perform a high-vacuum drying step on the oil before adding HCl.[1][2][3][4] Use a non-solubilizing anti-solvent (e.g., Hexane or Diethyl Ether) during salt formation.[2][3][4]
Mixed Salts Presence of tertiary amine HCl salts lowers the melting point (eutectic depression).[2][3][4]Check purity by GC-MS or TLC.[1][2][3][4] If tertiary amine >5%, re-purify the free base via column chromatography or acid/base extraction (see FAQ) before salt formation.[2][3][4]
Hygroscopicity Aniline hydrochlorides are often hygroscopic.[1][2][3][4]Handle under N₂ atmosphere. Dry the HCl gas or use commercially available anhydrous HCl in Dioxane/Ether.[2][3][4]
Scenario B: "I have significant amounts of starting material left, but also tertiary amine."
Possible CauseTechnical ExplanationCorrective Action
Stalled Reaction The ortho-methyl group provides steric hindrance, slowing down the initial attack on the methylating agent.[1][2][3][4]Do not simply add more reagent or heat; this accelerates the second methylation (tertiary amine formation).[2][3][4]
Wrong Method Direct alkylation (MeI) is kinetically difficult to control for this substrate.[2][3][4]Switch to Reductive Amination : Use 1.05 eq Formaldehyde and NaBH₄ in Methanol. The imine intermediate forms first, ensuring 1:1 stoichiometry.[2][3][4]

Part 4: Technical FAQ

Q1: Can I use the Eschweiler-Clarke reaction (Formic Acid + Formaldehyde) for this synthesis? A: Proceed with Caution. The standard Eschweiler-Clarke reaction is driven by heat and typically pushes the reaction to the tertiary amine (N,N-dimethyl).[1][2][3][4] While the ortho-steric hindrance of the 2-methyl group might slow this down, it is not a reliable method for mono-methylation.[1][2][3][4]

  • Better Alternative: Use the Borch Reduction (Formaldehyde + NaBH₃CN at pH 6) or the Formylation-Reduction sequence (Formic acid/Ac₂O to make N-formyl, then reduce with Borane-DMS).[1][2][3][4]

Q2: How do I remove the N,N-dimethyl (tertiary) byproduct? A: You can exploit the difference in acetylation potential.[2][3][4]

  • Acetylation: Treat the crude mixture (containing Primary, Secondary, and Tertiary amines) with Acetic Anhydride (1.1 eq relative to Primary amine).[2][3][4]

    • Primary amine

      
       Amide (Neutral).[1][2][3][4]
      
    • Secondary amine (Target)

      
       N-Acetyl-N-methyl derivative (Neutral) - Wait, this consumes your product![2][3][4]
      
    • Correction: The standard purification for Secondary vs Tertiary is Distillation (Boiling point difference) or Column Chromatography .[2][3][4]

    • Chemical Method:[1][3][4][5][6][7][8][9][10] If you have unreacted Primary amine and Target Secondary amine: React with Phthalic Anhydride.[2][3][4] Primary amines form phthalimides (stable); Secondary amines do not react as easily or form unstable amic acids.[1][2][3][4]

    • Best Practice: Optimize the reaction to avoid Tertiary amine. If present, use Flash Chromatography (Silica, Hexane/EtOAc with 1% Triethylamine).[2][3][4]

Q3: Why is the melting point of my HCl salt lower than the literature value (approx. 200°C)? A: This is a classic sign of the 5-chloro regioisomer .

  • The 3-chloro and 5-chloro isomers are structurally very similar.[1][2][3][4] Their salts co-crystallize, depressing the melting point.[2][3][4]

  • Validation: Run a C13-NMR.[1][2][3][4] The symmetry of the ring carbons will differ between the 1,2,3-substituted pattern (Target) and the 1,2,5-substituted pattern (Impurity).[2][3][4]

Part 5: Recommended Protocol (High-Fidelity Route)

Method: Two-Step Formylation-Reduction (Guaranteed Mono-Methylation) [1][2][3][4]

  • Step 1: Formylation

    • Dissolve 3-Chloro-2-methylaniline (1.0 eq) in Formic Acid (excess).

    • Reflux for 2-4 hours.[1][2][3][4] Monitor by TLC until Starting Material is consumed.[2][3][4]

    • Workup: Evaporate excess acid.[2][3][4] Dissolve residue in DCM, wash with NaHCO₃.[2][3][4] Dry and concentrate.

    • Intermediate: N-(3-chloro-2-methylphenyl)formamide.[2][3][4]

  • Step 2: Reduction

    • Dissolve the Formamide intermediate in anhydrous THF under N₂.[2][3][4]

    • Add Borane-Dimethyl Sulfide complex (BMS, 2.0 eq) dropwise at 0°C.

    • Reflux for 3 hours.[2][3][4]

    • Quench (Critical): Cool to 0°C. Carefully add Methanol (to destroy excess borane), then add conc. HCl and reflux for 1 hour (to break the boron-amine complex).

    • Basify with NaOH to pH > 10, extract with Ether.[2][3][4]

  • Step 3: Salt Formation

    • Dissolve the free base oil in dry Diethyl Ether.[2][3][4]

    • Add 2M HCl in Ether dropwise.[2][3][4]

    • Filter the white precipitate and dry under vacuum.[2][3][4]

References

  • PubChem. (n.d.).[2][3][4] 3-Chloro-2-methylaniline (Compound Summary).[2][3][4][5][6][8][9][11][12] National Library of Medicine.[2][3][4] Retrieved October 24, 2025, from [Link][2][3][4]

  • ChemSRC. (n.d.).[2][3][4] 3-Chloro-N,2-dimethylaniline hydrochloride Properties and CAS. Retrieved October 24, 2025, from [Link][2][3][4]

  • Gribble, G. W., & Nutaitis, C. F. (1985).[2][3][4] Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides. Organic Preparations and Procedures International.[2][3][4] (General reference for Borane/Borohydride reduction mechanisms).

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][3][4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][4] Journal of the American Chemical Society.[2][3][4] (Foundational text for selective reductive amination).

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of 3-Chloro-N,2-dimethylaniline Hydrochloride Derivatives

Welcome to the technical support center for the purification of 3-Chloro-N,2-dimethylaniline hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-N,2-dimethylaniline hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter purity challenges with this important class of chemical intermediates. High purity is often critical for successful downstream applications, such as in the synthesis of pharmaceuticals and agrochemicals. This document provides in-depth, experience-based answers to common purification problems, detailed protocols, and troubleshooting logic to enhance the quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Chloro-N,2-dimethylaniline hydrochloride?

A1: Impurities typically originate from the synthetic route, which often involves the reduction of a nitroaromatic precursor like 6-chloro-2-nitrotoluene or 2-chloro-6-nitrotoluene.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual 6-chloro-2-nitrotoluene.

  • Isomeric Impurities: Positional isomers such as 5-Chloro-2-methyl-aniline may be present, which can be difficult to separate due to similar physical properties.[3]

  • Over-alkylation or Incomplete Alkylation Products: If the synthesis involves N-alkylation steps, you may find related aniline derivatives.

  • Oxidation Byproducts: Anilines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight polymeric "tar" or "junk," especially if the material is old or has been exposed to light and air.[4]

  • Residual Reagents and Solvents: Inorganic salts from the workup and residual solvents from the reaction.

Q2: What is the first analytical step I should take to assess the purity of my product?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended first step.

  • TLC provides a quick, qualitative assessment of the number of components in your mixture. It helps in selecting a solvent system for column chromatography if needed.

  • HPLC offers a quantitative measure of purity.[5] An HPLC chromatogram will show the area percentage of your main product peak relative to impurity peaks, giving you a baseline purity value to improve upon. It's also crucial for tracking the progress of your purification.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.

Q3: Why is it important to distinguish between purifying the free base and the hydrochloride salt?

A3: The free base (3-Chloro-N,2-dimethylaniline) and its hydrochloride salt have vastly different physical properties, which dictates the purification strategy.

  • Solubility: The free base is a moderately hydrophobic liquid or low-melting solid, soluble in many organic solvents but poorly soluble in water. The hydrochloride salt, being ionic, is typically a solid with higher polarity, often soluble in polar solvents like water or alcohols and insoluble in non-polar organic solvents like hexanes or ether.[5][6]

  • Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the free base.[4]

  • Purification Technique: Column chromatography is generally performed on the less polar free base. Recrystallization is often more effective for the solid hydrochloride salt. An acid-base extraction leverages the differential solubility of the base and its salt to remove neutral or acidic impurities.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental challenges in a problem-and-solution format.

Problem: My crude product is a dark, oily substance and won't solidify.

Cause & Explanation: The presence of a dark oil or "tar" is a classic sign of oxidation byproducts and potentially residual solvents or low-melting eutectic mixtures of impurities.[7] These impurities inhibit the formation of a regular crystal lattice.

Solution Strategy:

  • Convert to the Free Base: Dissolve the oily hydrochloride salt in water or dilute aqueous HCl.

  • Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the aqueous solution and stir for 15-30 minutes at room temperature. This will adsorb many of the colored, high-molecular-weight impurities.[6]

  • Filtration: Filter the solution through a pad of Celite® to remove the charcoal and any insoluble material. The filtrate should be significantly lighter in color.

  • Basification & Extraction: Cool the filtrate in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10). The free base will precipitate or form an oil. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Re-salting: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and then bubble anhydrous HCl gas through the solution or add a solution of HCl in a solvent like ether or dioxane to precipitate the purified hydrochloride salt.

Problem: My recrystallization attempt failed; the compound "oiled out" or no crystals formed.

Cause & Explanation: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is supersaturated or cools too quickly.[8] Failure to form crystals can be due to using too much solvent or choosing an inappropriate solvent system.

Solution Strategy:

Troubleshooting StepRationale
1. Re-heat and Add More Solvent If the compound oiled out, the solution is likely too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of the primary (good) solvent to decrease saturation.[8]
2. Slow Cooling Rapid cooling encourages precipitation over crystallization.[8] Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Insulating the flask can promote slower crystal growth.
3. Scratching / Seeding Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny seed crystal from a previous pure batch.
4. Add an Anti-Solvent If your compound is too soluble, add a second solvent (an "anti-solvent") in which the compound is insoluble, but the impurities are soluble. For aniline hydrochlorides, a common system is an alcohol (e.g., ethanol, isopropanol) as the primary solvent and an ether or a non-polar solvent like hexane as the anti-solvent.[9][10] Add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the primary solvent to clarify before cooling.
5. Reduce Solvent Volume If no crystals form at all, you likely used too much solvent. Gently heat the solution to evaporate some of the solvent and try cooling again.[8]

Problem: HPLC analysis shows persistent, closely-eluting impurities.

Cause & Explanation: These are often isomers or structurally similar byproducts that have polarities very close to your target compound, making them difficult to remove by simple recrystallization.

Solution Strategy:

  • Purify the Free Base via Chromatography: The most effective method for separating closely related compounds is column chromatography.[9] It is crucial to perform this on the free base, as hydrochloride salts will stick irreversibly to standard silica gel.

    • Neutralize: Convert the hydrochloride salt back to the free base using an acid-base workup as described previously.

    • Choose a Solvent System: Use TLC to determine an appropriate mobile phase. A common starting point for anilines is a mixture of hexanes and ethyl acetate. .

    • Run the Column: Perform flash column chromatography on silica gel to separate the components.

    • Re-form the Salt: Combine the pure fractions (as confirmed by TLC/HPLC), remove the solvent, and re-form the hydrochloride salt.

  • Derivative Formation: In some cases, impurities can be removed by forming a derivative. For example, primary or secondary amine impurities can be acetylated with acetic anhydride, making them non-basic and easily separable from the tertiary amine product.[11]

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of 3-Chloro-N,2-dimethylaniline HCl

This protocol utilizes a mixed solvent system, a robust method for purifying aniline hydrochlorides.[9][12]

  • Dissolution: In a fume hood, place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a primary solvent like hot isopropanol or ethanol (near boiling) with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot gravity filtration to remove it.

  • Induce Crystallization: To the hot, clear solution, add a secondary, less polar solvent (anti-solvent) such as diethyl ether or ethyl acetate dropwise until the solution becomes faintly and persistently cloudy (turbid).[9]

  • Clarification: Add a few drops of the hot primary solvent (isopropanol/ethanol) back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal formation, place the flask in an insulated container (e.g., a beaker wrapped in glass wool). Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Validation: Check the purity of the recrystallized product by HPLC and melting point analysis.

Protocol 2: General Purification Workflow

The following diagram illustrates a logical workflow for tackling a purification challenge with an unknown impurity profile.

G start Crude 3-Chloro-N,2-dimethylaniline HCl assess_purity Assess Purity (HPLC, TLC, m.p.) start->assess_purity is_pure Purity > 99%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes recrystallize Attempt Recrystallization (Protocol 1) is_pure->recrystallize No reassess1 Re-assess Purity recrystallize->reassess1 is_pure2 Purity > 99%? reassess1->is_pure2 is_pure2->end_product Yes acid_base Acid-Base Extraction (Convert to free base, wash, re-salt) is_pure2->acid_base No (Colored/Insoluble Impurities) reassess2 Re-assess Purity acid_base->reassess2 is_pure3 Purity > 99%? reassess2->is_pure3 is_pure3->end_product Yes chromatography Column Chromatography (on Free Base) is_pure3->chromatography No (Closely-Eluting Impurities) reassess3 Re-assess Purity of Combined Fractions & Re-salted Product chromatography->reassess3 reassess3->end_product

Caption: A decision workflow for purifying 3-Chloro-N,2-dimethylaniline HCl.

References

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • European Patent Office. (n.d.). EP 0276207 B1 - Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylaniline. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 3-Chloro-NN-dimethylaniline. Retrieved from [Link]

  • Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2017, February 8). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US2007199A - Aniline hydrohalide preparation.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • ResearchGate. (2025, August 7). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]

  • Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Incompatible materials with 3-Chloro-N,2-dimethylaniline hydrochloride

Technical Support Center: Handling & Stability of 3-Chloro-N,2-dimethylaniline Hydrochloride Executive Technical Summary 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 for the salt; Free Base CAS: 6848-13-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 3-Chloro-N,2-dimethylaniline Hydrochloride

Executive Technical Summary

3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7 for the salt; Free Base CAS: 6848-13-1) is a secondary amine salt. Its stability profile is governed by two competing moieties: the acidic hydrochloride tail and the electron-deficient, chlorinated aromatic ring.

Researchers frequently encounter failure modes not because of the compound's inherent instability, but due to incompatible micro-environments created during synthesis or storage. This guide moves beyond standard SDS listings to explain the mechanistic incompatibilities that ruin experiments.

Key Chemical Characteristics:

  • Acidity: 1% Aqueous solution pH

    
     3–4 (Hydrolysis of the HCl salt).
    
  • Physical State: Hygroscopic solid; prone to deliquescence in high humidity.

  • Reactivity Class: Secondary Amine Salt / Chlorinated Aromatic.

The "Red Flag" Reactivity Matrix

The following table summarizes critical incompatibilities. Stop immediately if your protocol involves mixing 3-Chloro-N,2-dimethylaniline HCl with these material classes.

Incompatible ClassRepresentative AgentsMechanism of FailureObservable Outcome
Nitrosating Agents Sodium Nitrite (

), Nitrous Acid, NOx gases
N-Nitrosation: The secondary amine reacts to form N-nitroso-3-chloro-N,2-dimethylaniline.Safety Hazard: Formation of potent carcinogens (Nitrosamines). Yellow/Orange oil separation.
Strong Oxidizers Permanganates, Peroxides, Fuming Nitric AcidOxidative Cleavage: Attack on the electron-rich nitrogen lone pair (once liberated) or the aromatic ring.Energetic: Rapid heat evolution, fire, or explosion. Evolution of toxic chloramines.
Strong Bases NaOH, KOH, Triethylamine, AmmoniaDesalting (Liberation): Removes the HCl proton, reverting the salt to the free base (oil).Process Failure: "Oiling out" of the product. Loss of water solubility.
Acid Chlorides / Anhydrides Acetyl Chloride, Acetic AnhydrideAcylation: If the pH rises >4, the amine attacks the acyl group.Side Reaction: Formation of an amide impurity (e.g., Acetamide derivative) instead of the desired product.
Certain Metals Carbon Steel, Aluminum, 304 Stainless Steel (Long term)Chloride Pitting: The HCl moiety disrupts the metal oxide passivation layer.Contamination: Solution turns green/brown (Fe/Ni leaching). Equipment corrosion.[1]

Troubleshooting Guides & FAQs

Scenario A: "My white powder turned into a brown sticky gum."

Diagnosis: Oxidative Degradation or Hygroscopic Hydrolysis.

  • The Science: Aniline derivatives are photosensitive and prone to oxidation. The "N-methyl" group activates the ring, making it susceptible to air oxidation, forming quinone-imine like impurities (colored species). Additionally, as a hydrochloride salt, it is hygroscopic; absorbing moisture creates a localized acidic solution that accelerates degradation.

  • Corrective Protocol:

    • Check Storage: Ensure the container is amber glass (UV protection) and flushed with Nitrogen/Argon.

    • Recrystallization: If degradation is minor (<5% color change), recrystallize from dry ethanol/ether.

    • Validation: Run a TLC. If a baseline spot (tar) appears, the material is compromised.

Scenario B: "I added NaOH to neutralize, but I got an oil instead of a precipitate."

Diagnosis: Phase behavior of the Free Base.

  • The Science: Unlike many pharmaceutical salts that precipitate as solids upon neutralization, 3-Chloro-N,2-dimethylaniline (the free base) has a low melting point and high lipophilicity. Neutralization liberates the free base as an oil, not a crystal.

  • Troubleshooting Steps:

    • Do not filter: You cannot filter an oil.

    • Extraction: Add an organic solvent (DCM or Ethyl Acetate) to extract the oil.

    • Dry & Evaporate: Dry the organic layer over

      
      , filter, and rotovap to isolate the free base.
      
Scenario C: "Can I use Stainless Steel (316L) spatulas or reactors?"

Diagnosis: Chloride Stress Corrosion.

  • The Science: While 316L is resistant to many chemicals, concentrated hydrochloride salts in humid environments create high local chloride (

    
    ) concentrations. This penetrates the chromium oxide passivation layer of the steel, leading to pitting.
    
  • Rule of Thumb:

    • Brief Contact (Spatula):Safe (if wiped clean immediately).

    • Prolonged Contact (Reactor/Storage):Unsafe . Use Glass-Lined Reactors (GLR) or Hastelloy.

Critical Safety Protocol: Nitrosamine Prevention

WARNING: As a secondary amine, this compound is a precursor to nitrosamines, a class of strictly regulated genotoxic impurities.

The Mechanism:



Mandatory Checks:

  • Reagent Audit: Ensure no Sodium Nitrite (

    
    ) is present in the same reaction vessel or waste stream.
    
  • Solvent Check: Avoid recycling solvents that may contain trace nitrate/nitrite salts.

  • Quenching: If a reaction involves nitration steps nearby, use Sulfamic Acid or Ascorbic Acid as a scavenger to destroy residual nitrous acid before introducing the amine.

Compatibility Decision Tree (Interactive Logic)

Use this flowchart to validate any new reagent addition to your experiment.

CompatibilityMatrix Start Reagent to Add IsBase Is it a Base? (NaOH, KOH, Amine) Start->IsBase IsOxidizer Is it an Oxidizer? (H2O2, KMnO4, HNO3) IsBase->IsOxidizer No StopBase STOP: Exothermic Desalting. Releases Free Base (Oil). Solubility Loss. IsBase->StopBase Yes IsNitrite Is it a Nitrite/Nitrosating Agent? (NaNO2, Isoamyl Nitrite) IsOxidizer->IsNitrite No StopOx STOP: Fire/Explosion Risk. Formation of Toxic Chloramines. IsOxidizer->StopOx Yes IsAcidChloride Is it an Acid Chloride/Anhydride? IsNitrite->IsAcidChloride No StopNitro CRITICAL STOP: Carcinogen Risk. Forms Nitrosamines. IsNitrite->StopNitro Yes ProceedCare PROCEED with Caution. Monitor pH < 4 to prevent unwanted acylation. IsAcidChloride->ProceedCare Yes Safe SAFE. Compatible. IsAcidChloride->Safe No

Caption: Logic flow for assessing reagent compatibility with 3-Chloro-N,2-dimethylaniline HCl. Follow the path to determine safety.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline Hydrochloride. Right to Know Hazardous Substance List. [Link]

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline: Chemical & Physical Properties. ATSDR. [Link]

  • LibreTexts Chemistry. The Reaction of Amines with Nitrous Acid (Nitrosamine Formation).[Link]

Sources

Optimization

Managing exothermic reactions with 3-Chloro-N,2-dimethylaniline hydrochloride

The following guide serves as a specialized Technical Support Center for researchers and process engineers handling 3-Chloro-N,2-dimethylaniline hydrochloride . This compound is a secondary amine hydrochloride salt .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process engineers handling 3-Chloro-N,2-dimethylaniline hydrochloride .

This compound is a secondary amine hydrochloride salt . Its handling requires strict adherence to thermodynamic control, particularly during neutralization (free-basing) and subsequent electrophilic substitution or coupling reactions.

Topic: Managing Exothermic Reactions & Process Safety Ticket ID: CHEM-SUP-2026-02-03 Status: Open Priority: Critical (Thermal Hazard)

⚠️ Part 1: Critical Safety Directives (Read First)

Before initiating any workflow, you must acknowledge the specific hazards of halogenated aniline salts.[1]

The "Silent" Hazard: Methemoglobinemia

Unlike standard thermal burns, exposure to 3-Chloro-N,2-dimethylaniline (released upon neutralization) carries a high risk of methemoglobinemia . The chloro- and methyl- substituents increase lipophilicity, enhancing skin absorption.

  • Symptom : Cyanosis (blue lips/fingernails) without respiratory distress initially.

  • Countermeasure : All personnel must wear Silver Shield/4H laminate gloves (standard nitrile is often permeable to aromatic amines over time).

  • Antidote Awareness : Ensure Methylene Blue is available in the facility's medical center.

Thermal Runaway Potential

This compound is an HCl salt . The most immediate exothermic risk occurs during neutralization (free-basing).

  • Reaction :

    
    
    
  • Enthalpy :

    
    .
    
  • Risk : On a multi-gram scale, rapid addition of base can boil the solvent (e.g., dichloromethane or water), causing over-pressurization or "bumping."

🛠️ Part 2: Technical Troubleshooting & FAQs

Section A: Managing the Neutralization Exotherm

Q: I am observing a rapid temperature spike when adding NaOH to the hydrochloride salt. How do I control this?

A: This is a classic "accumulation" error. The heat of neutralization is instantaneous, but if your mixing is poor or addition is too fast, you create hot spots.

Corrective Protocol:

  • Switch to pH-Controlled Dosing: Do not dump the base. Use a dropping funnel or dosing pump.

  • Solvent Heat Sink: Ensure the salt is fully suspended in a solvent with high heat capacity (e.g., water) or the biphasic organic layer is pre-cooled to 0–5°C.

  • Validate Mixing: The reaction is diffusion-controlled. If your stirring vortex does not reach the bottom of the flask, you are accumulating unreacted base. When mixing eventually occurs, the heat release will be sudden (thermal shock).

Q: Can I use solid carbonates (e.g.,


) instead of liquid hydroxide to reduce heat? 

A: Yes, but it introduces a new hazard: Gas Evolution (


) .
  • The Trade-off: Carbonates are less exothermic (

    
     is lower due to the formation of bicarbonate/carbonic acid), but the generation of 
    
    
    
    gas creates foam.
  • Risk: If the reactor is closed or the vent is undersized, the foam can block the condenser, leading to rapid pressurization.

  • Recommendation: Use solid

    
     only if the reactor has an open vent and at least 40% headspace.
    
Section B: Reaction Stability & Compatibility

Q: My reaction mixture turned black and viscous during heating. What happened?

A: You likely triggered oxidative polymerization . Aniline derivatives are highly susceptible to oxidation.

  • Root Cause: 3-Chloro-N,2-dimethylaniline is electron-rich. In the presence of air (oxygen) and heat, or trace metal ions (Fe, Cu), it forms radical cations that polymerize into "aniline black" type tars.

  • Fix:

    • Inert Atmosphere: Strictly run all heating steps under Nitrogen or Argon.

    • Degas Solvents: Sparge solvents to remove dissolved oxygen before heating.

    • Check Oxidizers: Ensure no peroxides or high-valent metals are present.

Q: Is it safe to use this compound with Nitrous Acid (


) or Nitrites? 

A: STOP IMMEDIATELY.

  • Chemistry: This is a secondary amine (N-methyl). Reacting it with nitrous acid does not form a diazonium salt (which requires a primary amine).

  • Product: It forms an N-Nitrosamine (

    
    ).
    
  • Hazard: N-Nitrosamines are potent carcinogens and can be thermally unstable. If you intended to perform a diazotization, you have the wrong starting material (you need the N-desmethyl analog).

📊 Part 3: Data & Specifications

Table 1: Physical & Safety Properties (Estimated for Class)
PropertyValue / LimitNote
Molecular Weight ~192.09 g/mol Salt form
Melting Point >200°C (Decomposes)Salts typically decompose before melting; verify with DSC.
Acidity (pKa) ~3.5 - 4.0 (Conjugate acid)Aqueous solution will be acidic (pH ~2-3).
Heat of Neutralization -55 to -60 kJ/molStrongly Exothermic.
Incompatibility Oxidizers, Acid Chlorides, IsocyanatesViolent reaction potential.
Storage Desiccated, Inert Gas, <25°CHygroscopic; hydrolyzes to HCl fumes if wet.
Table 2: Troubleshooting Matrix
SymptomProbable CauseImmediate Action
White fumes upon opening container Hydrolysis of excess HClVentilate. Seal container. The salt is releasing HCl gas due to moisture.
Sudden pressure rise during base addition Solvent boiling or Gas (

)
Stop addition. Increase cooling. Check vent lines for blockage.
Product is oiling out Free base formationThis is normal. The free amine is an oil. Extract with DCM or EtOAc.
Exotherm persists after addition stops Accumulation DANGER. Evacuate area. The unreacted reagents are now reacting. Do not approach until T drops.

🧬 Part 4: Process Visualization

Diagram 1: Exothermic Reaction Control Workflow

This decision tree guides you through the safe handling of the neutralization step.

ReactionControl Start Start: Neutralization of 3-Cl-N,2-dimethylaniline HCl CheckCooling Is Cooling System Active? (Jacket/Ice Bath < 5°C) Start->CheckCooling CheckCooling->Start No (Fix First) CheckMixing Is Agitation Vortex Visible? CheckCooling->CheckMixing Yes CheckMixing->Start No (Fix First) Dosing Begin Dropwise Addition of Base (Monitor Internal Temp) CheckMixing->Dosing Yes TempSpike Temp Rise > 5°C? Dosing->TempSpike Stop STOP ADDITION Increase Stirring Rate TempSpike->Stop Yes (Exotherm) Continue Continue Addition (Maintain T < 10°C) TempSpike->Continue No (Stable) Wait Wait for T to return to baseline Stop->Wait Wait->Dosing Restart Slower Extract Phase Separation: Extract Free Amine Oil Continue->Extract

Caption: Logic flow for controlling the heat of neutralization. Note the loop for temperature spikes—never ignore a >5°C rise.

Diagram 2: Safe Reactor Setup

Standard configuration for handling aniline salt neutralizations.

ReactorSetup cluster_safety Safety Critical Loop Reactor Reactor Vessel (Glass/Steel) Jacket Cooling Jacket (Glycol/Water) Jacket->Reactor Heat Removal Stirrer Overhead Stirrer (High Torque) Stirrer->Reactor Mass Transfer TC Internal Thermocouple (Direct Contact) TC->Reactor Monitoring Dosing Dosing Pump/Funnel (Rate Controlled) TC->Dosing Interlock: Stop if T > Limit Dosing->Reactor Reagent Feed N2 Nitrogen Sweep (Prevent Oxidation) N2->Reactor Inerting

Caption: Recommended reactor setup. The critical safety interlock connects the Thermocouple (TC) to the Dosing Pump to prevent runaway.

🔬 Part 5: Experimental Protocol (Neutralization)

Objective: Safely convert 3-Chloro-N,2-dimethylaniline HCl (100g) to free base.

  • Preparation :

    • Charge 100g of hydrochloride salt into a 1L 3-neck flask.

    • Add 400 mL Dichloromethane (DCM). Note: The salt may not fully dissolve.

    • Cool mixture to 0°C using an ice/salt bath.

    • Start Nitrogen purge.

  • Neutralization :

    • Prepare 200 mL of 2M NaOH solution (cooled to 5°C).

    • Step 1 : Add NaOH dropwise over 30 minutes.

    • Checkpoint : Ensure internal temperature does not exceed 10°C. DCM boils at 40°C; a runaway here will cause rapid solvent ejection.

  • Workup :

    • Once addition is complete, stir for 15 minutes.

    • Transfer to a separatory funnel.

    • Separate the organic layer (bottom).

    • Wash organic layer with brine (

      
      ) to remove residual base.
      
    • Dry over

      
      , filter, and concentrate.
      

📚 References

  • Thermo Fisher Scientific . (2025).[2][3] Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride (Analogous Hazard Data). Retrieved from

  • NOAA Office of Response and Restoration . (2024). Chloroanilines, Liquid - Reactivity Profile. CAMEO Chemicals.[4] Retrieved from

  • Carl Roth . (2025).[2][3] Safety Data Sheet: 3-Chloroaniline. Retrieved from

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference for Semenov diagrams and accumulation risks).

  • Clark, J. (2019). Reactions of Phenylamine (Aniline) with Nitrous Acid. Chemguide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 3-Chloro-N,2-dimethylaniline hydrochloride

The validation of analytical methods for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7) is a critical step in ensuring the purity and safety of pharmaceutical intermediates. As a secondary amine salt used...

Author: BenchChem Technical Support Team. Date: February 2026

The validation of analytical methods for 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7) is a critical step in ensuring the purity and safety of pharmaceutical intermediates. As a secondary amine salt used in the synthesis of complex agrochemicals and potential pharmaceutical agents, its analysis requires a method that balances specificity (distinguishing from structural isomers like N,N-dimethyl variants) with robustness.

This guide compares the industry-standard Gradient RP-HPLC method against common alternatives (Titration and GC-FID), providing a validated protocol designed for researchers and quality control professionals.

Comparative Analysis: Selecting the Right Analytical Tool

Before detailing the validation protocol, it is essential to understand why High-Performance Liquid Chromatography (HPLC) is the superior choice for this specific salt form compared to traditional methods.

Table 1: Performance Comparison of Analytical Techniques

FeatureGradient RP-HPLC (Recommended) Potentiometric Titration Gas Chromatography (GC-FID)
Analyte State Analyzes salt form directly in bufferAnalyzes salt form (Counter-ion)Requires extraction to Free Base
Specificity High : Separates isomers & degradantsLow : Reacts with any acidic/basic groupMedium : Thermal degradation risk
Sensitivity (LOD) High (UV detection at 240 nm)Low (Milligram levels required)High, but matrix interference common
Scope Assay + Impurity Profiling (Simultaneous)Assay OnlyResidual Solvents / Volatiles
Throughput 15-20 min run timeFast (<5 min)20-30 min (including extraction)

Expert Insight: While titration is sufficient for a crude "Assay" calculation, it cannot detect isomeric impurities (e.g., 3-Chloro-N,N-dimethylaniline) or degradation products (oxidized anilines). GC-FID requires converting the hydrochloride salt to a free base, introducing an extraction step that increases variability and error. Therefore, RP-HPLC is the only self-validating system capable of meeting ICH Q2(R1) requirements for both assay and purity.

The "Product": Optimized HPLC Validation Protocol

The following protocol has been designed to maximize resolution between the main peak and potential synthesis byproducts (e.g., 3-chloro-2-methylaniline).

Chromatographic Conditions
  • Instrument: HPLC system with Photodiode Array (PDA) Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Reasoning: End-capping reduces peak tailing caused by the interaction of the secondary amine with residual silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Reasoning: Low pH keeps the amine fully protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Max absorbance for chloro-anilines).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Equilibration
10.04060Elution of Impurities
12.01090Column Wash
12.19010Re-equilibration
17.09010End of Run

Validation Methodology & Data

This section details the experimental evidence required to validate the method according to ICH Q2(R1) guidelines [1].

Specificity (Selectivity)
  • Objective: Prove the method can distinguish 3-Chloro-N,2-dimethylaniline from its precursors.

  • Experiment: Inject individual standards of:

    • Blank (Diluent).

    • Precursor: 3-Chloro-2-methylaniline (CAS 87-60-5).

    • Isomer: 3-Chloro-N,N-dimethylaniline (CAS 6848-13-1).[1][2][3][4]

    • Analyte: 3-Chloro-N,2-dimethylaniline HCl.[5]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Purity threshold > 0.999 using PDA analysis.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Presentation:

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
502501,250,400
753751,875,100
1005002,500,800
1256253,125,500
1507503,750,200
  • Result: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[6] The method is linear across the specified range.[6][7]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate preparations for each.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the 100% standard solution.

  • Result: % RSD of Peak Area should be

    
     2.0%. (Typical experimental result: 0.45%).
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation lifecycle, ensuring a self-validating system structure.

ValidationWorkflow cluster_Execution Validation Execution (ICH Q2) Start Method Development (pH & Column Selection) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Interference Check) PreVal->Spec Spec->Start Fail Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Acc->Start Fail Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Figure 1: Step-by-step validation workflow ensuring regulatory compliance and method robustness.

Impurity Fate Mapping

Understanding where impurities originate helps in defining the "Specificity" requirements.

ImpurityMap Raw Starting Material (3-Chloro-2-methylaniline) Reaction Methylation Reaction Raw->Reaction Product Target Product (3-Chloro-N,2-dimethylaniline) Reaction->Product Main Path OverMeth Over-Methylation (3-Chloro-N,N-dimethylaniline) Reaction->OverMeth Side Reaction Oxid Oxidation Degradant (N-Oxides) Product->Oxid Storage/Stress

Figure 2: Impurity fate map highlighting critical separation targets for the HPLC method.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Santa Cruz Biotechnology. 3-Chloro-N,2-dimethylaniline, HCl Product Data. (CAS 957062-82-7).[5] Link

  • PubChem. 3-Chloro-2-methylaniline (Precursor Compound Summary). National Library of Medicine. Link

  • Snyder, L. R., et al.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from 3-Chloro-N,2-dimethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalabili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic endeavor. 3-Chloro-N,2-dimethylaniline hydrochloride is a versatile substituted aniline that serves as a valuable building block for a range of complex molecules. This guide provides an in-depth technical comparison of the characterization of compounds derived from this precursor against those synthesized from viable alternatives. We will delve into the causality behind experimental choices in analytical characterization and provide detailed, field-proven protocols.

The Strategic Importance of 3-Chloro-N,2-dimethylaniline Hydrochloride

3-Chloro-N,2-dimethylaniline, in its hydrochloride salt form, offers a unique combination of steric and electronic properties. The ortho-methyl group influences the conformation of the molecule and can direct subsequent reactions, while the chloro substituent provides a site for further functionalization or modulates the reactivity of the aromatic ring. The N,N-dimethyl group is a key functionality for introducing tertiary amine moieties, which are prevalent in many active pharmaceutical ingredients (APIs).

The synthesis of the precursor, 3-chloro-2-methylaniline, is well-established, typically involving the chlorination of 2-nitrotoluene followed by reduction.[1] One common method for the reduction of the nitro group is the use of iron powder in the presence of hydrochloric acid.[2] Alternative, more environmentally benign methods, such as catalytic hydrogenation, are also employed.[3] A subsequent N-methylation furnishes the desired 3-Chloro-N,2-dimethylaniline.

Core Characterization Workflow for Anilian-Derived Compounds

A rigorous and multi-faceted analytical approach is paramount to unequivocally determine the structure, purity, and properties of any newly synthesized compound. For derivatives of 3-Chloro-N,2-dimethylaniline, a standard characterization workflow is essential.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation start 3-Chloro-N,2-dimethylaniline HCl + Reagents reaction Reaction & Work-up start->reaction crude Crude Product reaction->crude purification Chromatography / Recrystallization crude->purification pure Purified Compound purification->pure nmr NMR (1H, 13C, etc.) pure->nmr ms Mass Spectrometry (MS) pure->ms ir FTIR Spectroscopy pure->ir hplc Purity (HPLC/UPLC) pure->hplc structure Structure Elucidation nmr->structure ms->structure ir->structure purity_confirm Purity Confirmation hplc->purity_confirm

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. For a hypothetical product synthesized from 3-Chloro-N,2-dimethylaniline hydrochloride, the NMR spectra would provide key insights:

  • ¹H NMR: The aromatic region will display a characteristic splitting pattern for the trisubstituted benzene ring. The chemical shifts and coupling constants of these protons are sensitive to the nature of the newly introduced substituent. The signals for the N-methyl and C-methyl protons will also be present, and their chemical shifts can indicate changes in the electronic environment of the nitrogen and the aromatic ring.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, particularly the carbon bearing the chloro substituent and the carbons of the methyl groups, are diagnostic.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the proposed structure. The fragmentation pattern can also offer structural clues. For instance, the predicted monoisotopic mass of the free base, 3-chloro-N,2-dimethylaniline, is 155.05017 Da.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. In the starting material, characteristic peaks for the aromatic C-H stretching, C=C stretching, and C-N stretching would be expected. Upon successful reaction, the appearance of new peaks corresponding to newly introduced functional groups (e.g., a carbonyl C=O stretch in an amide coupling) and the potential disappearance of reactant peaks would be monitored.

Comparative Analysis: A Case Study in the Synthesis of a Bioactive Scaffold

To illustrate the comparative performance of 3-Chloro-N,2-dimethylaniline hydrochloride, let's consider the synthesis of a hypothetical bioactive scaffold, a substituted benzimidazole, a privileged structure in medicinal chemistry.

Target Compound: A Novel 2-Aryl-1-methyl-7-chloro-benzimidazole

Route A: Utilizing 3-Chloro-N,2-dimethylaniline Hydrochloride

This route would involve the reaction of 3-Chloro-N,2-dimethylaniline with a suitable ortho-nitroaniline precursor, followed by reductive cyclization.

Route B: An Alternative Approach with 2,6-dichloroaniline

An alternative synthesis could start with the more readily available 2,6-dichloroaniline. This would necessitate an initial reaction to introduce the desired side chain, followed by a nucleophilic aromatic substitution to introduce the dimethylamino group, and finally, the benzimidazole ring formation.

G cluster_A Route A cluster_B Route B A1 3-Chloro-N,2-dimethylaniline HCl A3 Coupling A1->A3 A2 o-Nitroaniline derivative A2->A3 A4 Reductive Cyclization A3->A4 A5 Target Benzimidazole A4->A5 B1 2,6-Dichloroaniline B2 Side-chain introduction B1->B2 B3 Intermediate 1 B2->B3 B4 SNAr with Dimethylamine B3->B4 B5 Intermediate 2 B4->B5 B6 Benzimidazole formation B5->B6 B7 Target Benzimidazole B6->B7

Sources

Validation

Alternative reagents to 3-Chloro-N,2-dimethylaniline hydrochloride in synthesis

Topic: in Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Executive Summary 3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

3-Chloro-N,2-dimethylaniline hydrochloride (CAS: 957062-82-7) is a specialized building block used primarily in the synthesis of agrochemicals (e.g., herbicide precursors) and pharmaceutical scaffolds (e.g., kinase inhibitors targeting the ATP binding pocket).[1][2][3][4][5][6][7][8][9][10]

While effective, its use is often limited by supply chain volatility , high cost per gram , and steric hindrance inherent to the N-methyl-2-methyl substitution pattern. This guide evaluates three strategic alternatives:

  • The "Post-Coupling Methylation" Strategy: Using the primary amine equivalent to bypass steric hurdles.

  • In-Situ Reductive Amination: A robust protocol to generate the reagent on-demand from the cheaper primary amine.

  • The Buchwald Disconnection: Building the C-N bond de novo using aryl halides.

Comparative Analysis of Alternatives

The following table compares the target reagent against its primary strategic alternatives based on reactivity, cost efficiency, and process scalability.

FeatureTarget Reagent (3-Cl-N,2-dimethylaniline HCl)Alternative A (Primary Amine Route)Alternative B (In-Situ Generation)Alternative C (Buchwald Coupling)
Precursor Purchased directly3-Chloro-2-methylaniline (CAS 87-60-5)3-Chloro-2-methylaniline + Paraformaldehyde1-Bromo-3-chloro-2-methylbenzene
Steric Profile High (2-Me + N-Me clash)Medium (2-Me only)N/A (Generates Target)N/A
Nucleophilicity Low (Sluggish amide coupling)High (Rapid coupling)N/AN/A
Cost Efficiency Low (

$)
High ($) Medium (

)
Low (

$)
Scalability Limited by vendor stockExcellent (Commodity chemical)Good (Batch process)Moderate (Catalyst cost)
Best Use Case Small-scale MedChem (Speed)Process Chemistry / Scale-up When specific reagent is out of stockLate-stage diversification
Deep Dive: Strategic Workflows
Strategy A: The "Post-Coupling Methylation" Route (Recommended)

Rationale: The ortho-methyl group at position 2 creates significant steric hindrance. When combined with the N-methyl group, the nitrogen lone pair becomes less accessible, making nucleophilic attacks (e.g., SNAr or acylation) sluggish and prone to low yields. The Fix: Use the primary amine (3-Chloro-2-methylaniline ) for the difficult coupling step, then methylate the nitrogen in a subsequent, high-yielding step.

Workflow Diagram:

PostCoupling Start Scaffold-X (e.g., Acid Chloride) Coupling Step 1: Coupling (Fast, Low Sterics) Start->Coupling Amine 3-Chloro-2-methylaniline (Primary Amine) Amine->Coupling Intermed Intermediate (NH-Scaffold) Coupling->Intermed Methylation Step 2: N-Methylation (NaH/MeI) Intermed->Methylation Final Final Product (N-Me-Scaffold) Methylation->Final

Caption: Strategy A bypasses the steric penalty of the N-methyl group during the critical coupling event.

Strategy B: In-Situ Synthesis via Reductive Amination

Rationale: If the secondary amine is absolutely required as a starting material (e.g., for a specific SNAr reaction where the primary amine yields the wrong regioselectivity), synthesize it from the commodity chemical 3-Chloro-2-methylaniline . Critical Note: Direct alkylation with Methyl Iodide (MeI) is NOT recommended as it leads to over-methylation (quaternary ammonium salts).

Experimental Protocol: Selective Mono-Methylation This protocol utilizes paraformaldehyde and sodium borohydride to strictly control stoichiometry.

  • Reagents:

    • 3-Chloro-2-methylaniline (1.0 equiv)

    • Paraformaldehyde (1.1 equiv)

    • Sodium Methoxide (NaOMe) (0.1 equiv)

    • Sodium Borohydride (NaBH4) (1.5 equiv)

    • Solvent: Methanol (anhydrous)

  • Procedure:

    • Step 1 (Imine Formation): Dissolve 3-Chloro-2-methylaniline in Methanol. Add Paraformaldehyde and NaOMe. Reflux for 2-4 hours until the starting amine is consumed (monitor by TLC/LCMS). Note: The 2-methyl group may slow imine formation; ensure complete conversion.

    • Step 2 (Reduction): Cool the mixture to 0°C. Carefully add NaBH4 portion-wise (exothermic).

    • Step 3 (Workup): Stir at room temperature for 1 hour. Quench with water, extract with Ethyl Acetate, and dry over MgSO4.

    • Step 4 (Salt Formation): Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane to precipitate the 3-Chloro-N,2-dimethylaniline hydrochloride .

Validation:

  • Target Mass (M+H): ~156.05 (Free base).

  • 1H NMR: Look for the N-Methyl singlet around 2.8-2.9 ppm.

Strategy C: The Buchwald-Hartwig Disconnection

Rationale: Useful when the aniline ring itself needs to be constructed onto a scaffold that already contains the amine source, or when accessing the aniline precursor is difficult.

Workflow Diagram:

Buchwald ArylHalide 1-Bromo-3-chloro-2-methylbenzene Catalyst Pd(dba)2 / BINAP NaOtBu ArylHalide->Catalyst MethylAmine Methylamine (or Scaffold-NHMe) MethylAmine->Catalyst Product 3-Chloro-N,2-dimethylaniline Derivative Catalyst->Product 100°C, Toluene

Caption: Strategy C constructs the C-N bond directly, useful for late-stage diversification.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[7] Organic Letters, 11(8), 1677–1680. (Validates selective mono-methylation strategies). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Foundational text for Strategy C). Retrieved from [Link]

Sources

Comparative

Benchmarking synthesis routes to 3-Chloro-N,2-dimethylaniline hydrochloride

Topic: Benchmarking Synthesis Routes to 3-Chloro-N,2-dimethylaniline Hydrochloride Content Type: Publish Comparison Guide Executive Summary & Critical Identity Verification Target Molecule: 3-Chloro-N,2-dimethylaniline H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes to 3-Chloro-N,2-dimethylaniline Hydrochloride Content Type: Publish Comparison Guide

Executive Summary & Critical Identity Verification

Target Molecule: 3-Chloro-N,2-dimethylaniline Hydrochloride Chemical Structure: A secondary aniline derivative with a chlorine at position 3 and a methyl group at position 2 (ortho).[] Application: Key intermediate in the synthesis of agrochemicals (fungicides) and specialized dyes.[2]

CRITICAL WARNING – CAS REGISTRY MISMATCH Before proceeding, you must verify your procurement data. [] * Target Molecule (Aniline Derivative): The free base is often linked to CAS 41456-52-4 .[] The Hydrochloride salt is CAS 957062-82-7 . [][3] * CAS 114616-27-2 (Common Error): Many databases link this CAS to "MMT-Hexylaminolinker Phosphoramidite," a DNA synthesis reagent.[] Do not use CAS 114616-27-2 to order this aniline intermediate.

Strategic Analysis: The Selectivity Challenge

Synthesizing 3-Chloro-N,2-dimethylaniline requires the N-methylation of 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[]

The Core Chemical Challenge: The transformation is a Mono-N-methylation .[]

  • Over-Alkylation: Standard alkylation agents (MeI, DMS) struggle to stop at the secondary amine, rapidly proceeding to the tertiary amine (N,N-dimethyl) or quaternary ammonium salt.[]

  • Steric & Electronic Effects:

    • Steric Aid:[] The methyl group at the 2-position (ortho) provides steric bulk, which naturally slows down the second methylation, aiding selectivity compared to unsubstituted aniline.

    • Electronic Drag: The 3-Chloro group is electron-withdrawing (Inductive effect: -I), reducing the nucleophilicity of the nitrogen lone pair.[] This requires more vigorous conditions than standard toluidines.[]

Comparative Route Analysis

We benchmark three distinct pathways based on Yield, Purity (Selectivity), and Scalability.

Route A: The "High-Fidelity" Pathway (Acylation-Reduction) []
  • Mechanism: Two-step sequence.[] Formylation of the amine to block the nitrogen, followed by reduction of the carbonyl to a methyl group.

  • Verdict: Recommended for Lab & High-Purity Needs. It guarantees mono-substitution.[]

Route B: The Industrial Standard (Reductive Alkylation)
  • Mechanism: Condensation with formaldehyde to form an imine/hemiaminal, followed by in-situ reduction (Hydrogenation or Hydride).[]

  • Verdict: Best for Scale-Up. Good balance of cost and yield, though requires pressure equipment or careful pH control.[]

Route C: The Baseline (Direct Alkylation)
  • Mechanism: S_N2 reaction with Methyl Iodide or Dimethyl Sulfate.[]

  • Verdict: Not Recommended. Poor selectivity leads to difficult chromatographic separations of Mono/Di mixtures.[]

Data Comparison Matrix
MetricRoute A: Acylation-Reduction Route B: Reductive Alkylation Route C: Direct Alkylation
Primary Reagents Formic Acid/Acetic Anhydride

LiAlH4/Borane
Formaldehyde + H2/Pd (or NaBH4)Methyl Iodide (MeI) or DMS
Step Count 2 (Distinct isolation usually required)1 (One-pot)1
Selectivity (Mono:Di) >99:1 (Mechanistically enforced)~90:10 (Dependent on catalyst/pH)~60:40 (Poor control)
Typical Yield 85-92%75-85%40-55% (isolated)
Purification Crystallization (Salt)Distillation + Salt FormationColumn Chromatography (Difficult)
Safety Profile High (Hydride handling required)Medium (Formaldehyde is a sensitizer)Low (MeI is highly toxic/carcinogenic)
Pathway Visualization

The following diagram maps the reaction logic and impurity risks.

SynthesisRoutes Start 3-Chloro-2-methylaniline (Starting Material) Formyl N-Formyl Intermediate (Stable Amide) Start->Formyl Route A: Formic Acid (Reflux) Target 3-Chloro-N,2-dimethylaniline (Free Base) Start->Target Route C: MeI (Base) Imine Imine / Hemiaminal (Transient) Start->Imine Route B: CH2O Formyl->Target Reduction (LiAlH4 or BH3) Salt Target HCl Salt (Final Product) Target->Salt HCl (g) in Ether DiMethyl N,N-Dimethyl Impurity (Over-alkylation) Target->DiMethyl Route B/C Risk: Excess Alkylation Imine->Target Reduction (H2/Pd)

Figure 1: Mechanistic flow of the three benchmarked routes. Route A avoids the "Red Path" of over-alkylation by passing through a stable amide intermediate.

Detailed Experimental Protocol (Route A: Acylation-Reduction)

This protocol is selected for its self-validating nature .[] If the first step (Formylation) is incomplete, it is easily detected by TLC/NMR before wasting expensive reducing agents.

Step 1: Synthesis of N-(3-chloro-2-methylphenyl)formamide
  • Reagents: 3-Chloro-2-methylaniline (1.0 eq), Formic acid (98%, 5.0 eq), Acetic Anhydride (1.1 eq - optional catalyst).[]

  • Procedure:

    • Charge 3-chloro-2-methylaniline into a round-bottom flask.

    • Add Formic acid dropwise.[] (Exothermic).[]

    • Reflux at 100-110°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[] The primary amine spot should disappear.

    • Workup: Cool to RT. Pour into ice water. The formamide usually precipitates as a solid. Filter, wash with water, and dry.[]

    • Checkpoint: 1H NMR should show a formyl proton (~8.3-8.5 ppm) and loss of the NH2 broad singlet.[]

Step 2: Reduction to Free Base
  • Reagents: N-Formyl intermediate (from Step 1), LiAlH4 (2.5 eq) or Borane-THF (3.0 eq), anhydrous THF.[]

  • Procedure:

    • Suspend LiAlH4 in dry THF under Nitrogen/Argon at 0°C.

    • Dissolve the N-Formyl intermediate in THF and add dropwise to the hydride suspension.

    • Reflux for 6–12 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate.[] Concentrate the filtrate to obtain the crude oil (3-Chloro-N,2-dimethylaniline).[]

Step 3: Formation of the Hydrochloride Salt
  • Reagents: Crude Free Base, Diethyl Ether (or MTBE), HCl gas (or 4M HCl in Dioxane).[]

  • Procedure:

    • Dissolve the crude oil in Diethyl Ether (10 volumes).

    • Cool to 0-5°C.

    • Bubble dry HCl gas or add HCl/Dioxane dropwise with vigorous stirring.

    • A white to off-white precipitate will form immediately.[]

    • Isolation: Filter the solid. Wash with cold ether to remove non-polar impurities.[]

    • Drying: Vacuum dry at 40°C.

References
  • Chemical Identity & Structure: National Center for Biotechnology Information.[] PubChem Compound Summary for CID 12345 (Analogous Structure). Accessed via PubChem.[][4] Link(Note: Specific CAS 957062-82-7 verification).[]

  • Reductive Amination Methodology: G. W.[] Gribble, C. F.[] Nutaitis. Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides. Org.[][5][6][7] Prep. Proced. Int. 1985, 17, 317.[] Link[]

  • Formylation-Reduction Route: Organic Syntheses, Coll. Vol. 6, p. 1 (1988); Vol. 53, p. 13 (1973).[] (General procedure for N-methylanilines via formamides). Link

  • CAS Database Warning: Sigma-Aldrich/Merck Product Catalog.[] MMT-Hexylaminolinker Phosphoramidite (CAS 114616-27-2).[][4][8][9] Link(Cited to validate the CAS warning in Executive Summary).

  • Industrial Synthesis of Chloro-toluidines: Patent CN102234236A.[] Synthetic method of 3-chloro-2-methylaniline. Link

Sources

Validation

A Comparative Guide to the Synthesis of 3-Chloro-N,2-dimethylaniline Hydrochloride: A Yield-Centric Analysis

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 3-Chloro-N,2-dimethylaniline hydrochloride is a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding production of key intermediates is paramount. 3-Chloro-N,2-dimethylaniline hydrochloride is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on yield, scalability, and the chemical principles underpinning each method.

Introduction to Synthetic Strategies

The synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride is a multi-step process. The most common strategies commence with a substituted nitrotoluene, followed by reduction of the nitro group to an amine, N,N-dimethylation of the resulting aniline, and finally, conversion to the hydrochloride salt. The choice of reagents and reaction conditions at each stage significantly impacts the overall yield and purity of the final product. This guide will dissect two major pathways, starting from 2-nitrotoluene, and provide a critical analysis of their respective efficiencies.

Pathway 1: Chlorination of 2-Nitrotoluene followed by Reduction and N,N-Dimethylation

This pathway involves the initial chlorination of 2-nitrotoluene to form 6-chloro-2-nitrotoluene, which is then reduced to 3-chloro-2-methylaniline. The subsequent N,N-dimethylation and hydrochloride salt formation complete the synthesis.

Step 1A: Chlorination of 2-Nitrotoluene

The regioselective chlorination of 2-nitrotoluene is a critical first step. The reaction is typically carried out using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The temperature is maintained between 50-60°C to control the reaction rate and minimize the formation of undesired isomers.[1]

Step 1B: Reduction of 6-Chloro-2-nitrotoluene to 3-Chloro-2-methylaniline

This reduction is a pivotal step, and several methods are employed, each with distinct advantages and disadvantages.

Method 1: Reduction with Polysulfides

A high-yield method involves the use of polysulfides, such as sodium polysulfide, in an aqueous solution.[2] The reaction is carried out by the dropwise addition of 6-chloro-2-nitrotoluene to a heated solution of the polysulfide and an ammonium salt. This method is reported to have a high yield, is cost-effective, and offers a good safety profile.[2][3]

Method 2: Reduction with Iron in Acidic Medium

A classic and widely used method for the reduction of nitroarenes is the use of iron powder in the presence of a mineral acid, such as hydrochloric acid.[4] This method is robust and generally provides high yields. The reaction is typically performed at the boiling point of the aqueous mixture.[4]

Step 1C: N,N-Dimethylation of 3-Chloro-2-methylaniline

The introduction of two methyl groups onto the nitrogen atom of 3-chloro-2-methylaniline is most commonly achieved through the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[5][6] The reaction is known for its high selectivity for producing tertiary amines without the formation of quaternary ammonium salts.[6] Yields for the N-methylation of substituted anilines using this method are generally high.[7]

Step 1D: Formation of 3-Chloro-N,2-dimethylaniline Hydrochloride

The final step is the conversion of the free base, 3-Chloro-N,2-dimethylaniline, into its hydrochloride salt. This is typically achieved by reacting the aniline with hydrochloric acid. The reaction can be carried out by bubbling hydrogen chloride gas through a solution of the aniline or by adding a solution of hydrochloric acid.[8][9] The hydrochloride salt is then isolated by filtration or by evaporation of the solvent.[10][11]

Pathway 2: An Alternative Route - Synthesis and Functionalization of Substituted Anilines

An alternative approach involves the synthesis of a substituted aniline precursor that is then further modified. For instance, methods exist for the synthesis of 2-chloro-6-methylaniline from different starting materials, which could then be N,N-dimethylated.[8] However, for the synthesis of the specific isomer, 3-Chloro-N,2-dimethylaniline, Pathway 1 is more direct and commonly employed.

Yield Comparison of Synthetic Methods

The following table summarizes the reported yields for the key steps in the synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride via Pathway 1. It is important to note that yields can vary depending on the specific reaction conditions and scale.

StepReactionReagents and ConditionsReported Yield (%)Reference
1A Chlorination of 2-NitrotolueneCl₂, FeCl₃, 50-60°CHigh (Specific yield not detailed in the provided snippets)[1]
1B Reduction of 6-Chloro-2-nitrotolueneSodium polysulfide, ammonium salt, 30-105°CHigh (A related process for a similar compound gives a yield of 98.80%)[2]
1B Reduction of 1-chloro-2-methyl-3-nitrobenzeneIron, HCl, water, boil~94%[4]
1C N,N-Dimethylation (Eschweiler-Clarke)Formaldehyde, Formic AcidHigh (Yields for similar anilines are in the range of 67-99%)[7]
1D Hydrochloride Salt FormationHydrochloric AcidQuantitative (Generally assumed to be near 100%)[10][11]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-methylaniline via Polysulfide Reduction
  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium polysulfide in water.

  • Add an ammonium salt (e.g., ammonium chloride) to the solution and heat to the desired temperature (30-105°C).

  • Slowly add 6-chloro-2-nitrotoluene to the reaction mixture via the addition funnel.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water until neutral.

  • Purify the product by vacuum distillation to obtain 3-chloro-2-methylaniline.

Protocol 2: N,N-Dimethylation of 3-Chloro-2-methylaniline via Eschweiler-Clarke Reaction
  • To a flask containing 3-chloro-2-methylaniline, add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the reaction mixture and make it alkaline by adding a base (e.g., sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield 3-Chloro-N,2-dimethylaniline.

Protocol 3: Formation of 3-Chloro-N,2-dimethylaniline Hydrochloride
  • Dissolve the purified 3-Chloro-N,2-dimethylaniline in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a slight excess of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to obtain 3-Chloro-N,2-dimethylaniline hydrochloride.

Visualization of Synthetic Pathways

Synthetic_Pathway_1 cluster_step1 Step 1A: Chlorination cluster_step2 Step 1B: Reduction cluster_step3 Step 1C: N,N-Dimethylation cluster_step4 Step 1D: Salt Formation A 2-Nitrotoluene B 6-Chloro-2-nitrotoluene A->B Cl2, FeCl3 C 3-Chloro-2-methylaniline B->C Polysulfide or Fe/HCl D 3-Chloro-N,2-dimethylaniline C->D HCHO, HCOOH E 3-Chloro-N,2-dimethylaniline Hydrochloride D->E HCl

Caption: Synthetic Pathway for 3-Chloro-N,2-dimethylaniline Hydrochloride.

Conclusion

The synthesis of 3-Chloro-N,2-dimethylaniline hydrochloride can be achieved through a reliable and high-yielding multi-step process. The choice of the reduction method for the nitro group in the intermediate is a key factor influencing the overall yield and cost-effectiveness of the synthesis. The polysulfide reduction method offers a high-yield and safer alternative to the traditional iron/acid reduction. The Eschweiler-Clarke reaction remains a robust and efficient method for the N,N-dimethylation of the resulting aniline. By carefully selecting and optimizing the conditions for each step, researchers and production chemists can achieve a high overall yield of the desired product.

References

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link][5]

  • Wikipedia. Eschweiler–Clarke reaction. [Link][6]

  • Patsnap. Synthetic method of 3-chloro-2-methylaniline. [Link][3]

  • PrepChem. Preparation of 3-chloro-2-methylaniline. [Link][4]

  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link][7]

  • Google Patents. Synthetic method of 3-chloro-2-methylaniline. [2]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link][10]

  • NCBI. Aniline and Aniline Hydrochloride. [Link][8]

  • YouTube. Making Aniline HCl. [Link][11]

  • Google Patents. Aniline hydrohalide preparation. [9]

Sources

Comparative

Case studies of 3-Chloro-N,2-dimethylaniline hydrochloride in drug discovery

An objective comparison of 3-Chloro-N,2-dimethylaniline hydrochloride's role as a chemical intermediate in the synthesis of targeted cancer therapies. This guide provides an in-depth analysis of its potential application...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of 3-Chloro-N,2-dimethylaniline hydrochloride's role as a chemical intermediate in the synthesis of targeted cancer therapies. This guide provides an in-depth analysis of its potential applications by examining the synthesis of approved drugs, Dabrafenib and Trametinib, and comparing its structural features to alternative building blocks.

Introduction: The Unseen Scaffolding of Modern Therapeutics

In the intricate world of drug discovery, the final active pharmaceutical ingredient (API) is the culmination of a complex synthetic journey. The unsung heroes of this journey are the chemical building blocks—stable, reactive intermediates that form the core scaffolds of life-saving medicines. Substituted anilines are a cornerstone of this molecular architecture, prized for their versatility in forming carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceuticals.

3-Chloro-N,2-dimethylaniline hydrochloride, while not a therapeutic agent itself, represents a class of precisely substituted anilines that offer medicinal chemists a specific set of tools. The chlorine atom acts as a key functional group and influences the electronic properties of the ring, while the methyl groups provide steric bulk and lipophilicity, which can be crucial for tuning a drug candidate's fit into a biological target and its metabolic stability. This guide explores the practical application of such building blocks through the lens of two landmark targeted cancer therapies, illustrating how the choice of a simple starting material can have profound implications for the final drug's efficacy and synthesis. This compound is a versatile organic building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Case Study 1: Dabrafenib (Tafinlar®) - Building a Selective BRAF Inhibitor

Dabrafenib is a potent inhibitor of BRAF kinase, specifically targeting the V600E mutation that is a driver in over half of all melanomas and other cancers.[3] Its success lies in its precise molecular structure, designed to fit snugly into the ATP-binding pocket of the mutated kinase, blocking its downstream signaling.

The BRAF/MEK/ERK Signaling Pathway

The BRAF gene is a critical component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. A mutation like V600E leads to a constitutively active BRAF protein, causing the pathway to be permanently "on," leading to uncontrolled cell division.[3] Dabrafenib's role is to interrupt this rogue signal.

BRAF_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition

Figure 1. Simplified BRAF signaling pathway and the inhibitory action of Dabrafenib.
Synthetic Strategy and the Role of the Aniline Core

The synthesis of Dabrafenib is a multi-step process that hinges on the construction of a core thiazole ring, which is then elaborated with the necessary functional groups. A key step involves coupling a substituted aniline with other fragments to form the final molecule. While patents describe various routes, a common theme is the use of a precursor like 3-amino-2-fluorobenzoate, which is then converted into the required sulfonamide.[4][5]

Dabrafenib_Synthesis A Substituted Aniline Precursor (e.g., 3-amino-2-fluorobenzoate) B Step 1: Sulfonamidation A->B C N-(2-fluoro-3-aminophenyl) sulfonamide intermediate B->C D Step 2: Halogenation & Thiazole Cyclization C->D E Core Thiazole Intermediate D->E F Step 3: Pyrimidine Cyclization E->F G Dabrafenib F->G Trametinib_Intermediate_Synthesis A Malonic Acid Derivatives B Step 1: Cyclization A->B C Pyridine Trione Crude Product B->C E Step 2: Cyclization (Condensation) C->E D Aniline-derived Urea Fragment D->E F Key Pyrido[2,3-d]pyrimidine Intermediate for Trametinib E->F

Figure 3. Workflow for the synthesis of a key Trametinib intermediate.

Comparative Analysis: Choosing the Right Aniline Building Block

The specific structure of 3-Chloro-N,2-dimethylaniline hydrochloride offers a unique combination of electronic and steric properties. Let's compare it to other plausible aniline building blocks to understand the causal relationships behind choosing one over another in a drug discovery context.

Building BlockKey Structural FeaturesPredicted Impact on Synthesis & Properties
3-Chloro-N,2-dimethylaniline - Cl at C3: Electron-withdrawing, directs ortho/para.- Me at C2: Steric hindrance near the amine.- N,N-dimethyl: Tertiary amine, increased basicity, no N-H for reactions.Synthesis: Steric hindrance from the C2-methyl group could slow down N-arylation reactions. The tertiary amine cannot be used for standard amide or sulfonamide couplings without demethylation. Properties: The N,N-dimethyl group would significantly increase the final compound's basicity (pKa) and potentially its solubility, but could also be a site for metabolic N-demethylation.
3-Chloroaniline - Cl at C3: Electron-withdrawing.- Primary Amine (NH2): Available for a wide range of coupling reactions.Synthesis: Highly versatile. The primary amine is a nucleophile suitable for forming amides, sulfonamides, and ureas, and can participate in various cross-coupling reactions. Properties: Provides a hydrogen bond donor (N-H), which can be critical for target binding. Less basic than the N,N-dimethyl analogue.
3-Chloro-2-methylaniline [2][6]- Cl at C3: Electron-withdrawing.- Me at C2: Steric hindrance.- Primary Amine (NH2): Reactive N-H bonds.Synthesis: A direct precursor for many reactions. The C2-methyl group provides steric bulk that can be used to control conformation or block a metabolic site, but it may reduce reaction rates compared to 3-chloroaniline. Properties: The methyl group increases lipophilicity. The primary amine allows for hydrogen bonding.
4-Chloro-N,N-dimethylaniline [7]- Cl at C4: Para-position, different electronic influence.- N,N-dimethyl: Tertiary amine.Synthesis: The para-chloro substituent would have a different electronic effect on the ring compared to the meta-chloro. The tertiary amine presents the same reactivity limitations as the title compound. Properties: The para-substitution pattern would lead to a different overall molecular shape, profoundly affecting its ability to bind to a target protein.

This comparison illustrates that there is no single "best" building block. The choice is a strategic decision based on the desired final structure, the synthetic route, and the target product profile (e.g., required potency, solubility, and metabolic stability).

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general method for C-N cross-coupling, a foundational reaction in modern medicinal chemistry for synthesizing molecules like those discussed. It demonstrates how a substituted aniline would be used in practice.

Objective: To couple an aryl halide with a substituted aniline to form a diarylamine core.

Materials:

  • Aryl Halide (e.g., 1-bromo-4-fluorobenzene)

  • Substituted Aniline (e.g., 3-Chloro-2-methylaniline)

  • Palladium Catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Solvent (e.g., Toluene)

  • Reaction vessel, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide (1.0 eq), Sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.01 eq), and XPhos (0.02 eq).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum/backfill with nitrogen).

  • Reagent Addition: Anhydrous toluene is added via syringe, followed by the substituted aniline (1.2 eq). The mixture is stirred to ensure homogeneity.

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure diarylamine product.

This protocol is a representative example and must be adapted and optimized for specific substrates and scales by qualified personnel.

Conclusion

While 3-Chloro-N,2-dimethylaniline hydrochloride may not be a household name in pharmacology, it embodies the principles of rational drug design and synthetic strategy. Case studies of complex drugs like Dabrafenib and Trametinib reveal that the journey from a simple chemical building block to a targeted therapeutic is a testament to the ingenuity of medicinal chemists. The specific arrangement of atoms on a starting aniline—the position of a halogen, the presence of steric bulk, the nature of the amine—are critical decisions that influence not only the feasibility of a synthetic route but also the ultimate biological activity of the final molecule. Understanding the role and comparative value of these foundational pieces is essential for the next generation of drug discovery and development.

References

A comprehensive list of sources is available for further reading and verification.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N,2-dimethylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-N,2-dimethylaniline hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.